9-Chloroanthracene
Description
Structure
3D Structure
Properties
IUPAC Name |
9-chloroanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULLJOPUZUWTMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221831 | |
| Record name | Anthracene, 9-chloro- | |
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Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Sigma-Aldrich MSDS] | |
| Record name | 9-Chloroanthracene | |
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CAS No. |
716-53-0, 26779-04-4 | |
| Record name | 9-Chloroanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=716-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Anthracene, 9-chloro- | |
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| Record name | Anthracene, dimer | |
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| Record name | Anthracene, 9-chloro- | |
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| Record name | 9-chloroanthracene | |
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Foundational & Exploratory
IUPAC name and structure of 9-chloroanthracene
An In-depth Technical Guide to 9-Chloroanthracene (B1582455)
Introduction
This compound is a chlorinated polycyclic aromatic hydrocarbon (PAH) derived from anthracene (B1667546). It serves as a crucial intermediate and building block in organic synthesis and materials science. Its unique photophysical properties and reactivity make it a subject of interest for researchers in drug development and biochemical research.[1][2] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key reactions, tailored for professionals in the scientific community.
Chemical Identity and Structure
The nomenclature and structural details of this compound are fundamental to understanding its chemistry.
-
Structure: The molecule consists of a central anthracene core, which is a tricyclic aromatic system of three fused benzene (B151609) rings. A single chlorine atom is substituted at the C9 position, the central meso-position of the anthracene ring system.
Physicochemical and Spectroscopic Properties
A summary of the key physical, chemical, and spectroscopic data for this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Weight | 212.67 g/mol | [1][3] |
| Appearance | Lemon-yellow solid; needles or crystalline powder | [2][5][6] |
| Melting Point | 101-106 °C | [7] |
| Solubility | Insoluble in water | [2] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [2][8] |
| Purity | Commercially available with purity ≥90% | [1] |
Table 2: Spectroscopic Data
| Technique | Data Highlights | Reference |
| Mass Spectrometry (MS) | Monoisotopic Mass: 212.0392780 Da | [3] |
| Infrared (IR) Spectroscopy | Data available in the NIST Chemistry WebBook. | [4][9][10] |
| ¹³C NMR | Spectra available in the SpectraBase database. | [11] |
Table 3: Kinetic Data
| Reaction | Rate Constant (k) | Conditions | Reference |
| Gas-phase reaction with NO₃ radicals | 9.11 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | 298 K and 1 atm | [12] |
Synthesis of this compound
This compound can be prepared through various methods, including the direct chlorination of anthracene.[5][13] A reliable and high-yield laboratory-scale synthesis involves the reaction of anthracene with anhydrous cupric chloride.[5]
Experimental Protocol: Synthesis from Anthracene and Cupric Chloride
This procedure is adapted from Organic Syntheses.[5]
Materials:
-
Anthracene (0.100 mole, 17.8 g)
-
Anhydrous cupric chloride (0.202 mole, 27.2 g), dried at 110-120 °C
-
Carbon tetrachloride (CCl₄) (500 ml), dry
-
Alumina (200 g) for chromatography
Equipment:
-
1-L two-necked flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube
-
Filtration apparatus
-
Chromatography column (35-mm diameter)
Procedure:
-
Combine anthracene, anhydrous cupric chloride, and carbon tetrachloride in the two-necked flask equipped with a stirrer and reflux condenser.
-
Stir the mixture and heat under reflux for 18–24 hours. During the reaction, the brown cupric chloride will convert to white cuprous chloride, and hydrogen chloride gas will evolve.
-
After the reaction is complete, cool the mixture and remove the cuprous chloride by filtration.
-
Pass the resulting carbon tetrachloride solution through a chromatography column packed with alumina.
-
Elute the column with an additional 400 ml of carbon tetrachloride.
-
Combine the eluates and evaporate the solvent to dryness to yield 19–21 g (89–99%) of this compound as a lemon-yellow solid.
-
For further purification, recrystallize the product from petroleum ether (b.p. 60–80°) to obtain yellow needles (m.p. 104–106°).[5]
Key Chemical Reactions
This compound participates in several important organic reactions, leveraging the reactivity of the anthracene core.
Diels-Alder Cycloaddition
The anthracene moiety acts as a diene in Diels-Alder reactions. The reaction of this compound with dienophiles such as 2-acetamidoacrylate results in the formation of cycloaddition products.
Experimental Protocol Outline: Diels-Alder Reaction
-
Reaction: this compound is reacted with 2-acetamidoacrylate in a suitable solvent like toluene.[14]
-
Conditions: The reaction mixture is typically heated for an extended period (e.g., 48 hours).[14]
-
Outcome: The reaction yields a mixture of meta and ortho adducts. In toluene, a 19% yield with a 4:1 ratio of meta to ortho isomers has been reported.[14] The use of more polar solvents can increase the reaction rate.[14]
-
Purification: Products can be separated and purified using techniques like flash chromatography.[14]
Atmospheric Oxidation
In atmospheric chemistry, this compound can be degraded through reactions with radicals, such as the nitrate (B79036) radical (NO₃). This process is significant for understanding the environmental fate of PAHs.
Reaction Pathway: The reaction is initiated by the barrierless addition of the NO₃ radical to the anthracene ring.[12] This leads to the formation of various intermediates and, subsequently, a range of oxygenated products. Key products identified through computational studies include 10-chloroanthracen-9-ol and anthracene-9,10-dione.[12]
Applications and Safety
This compound is primarily utilized in research and development.[2] Its applications include:
-
Pharmaceutical Intermediate: A building block for more complex molecules in drug discovery.[2]
-
Biochemical Research: Used as a chlorinated anthracene compound in various studies.[1][2]
-
Materials Science: A precursor for novel organic electronic materials and fluorescent probes.
Safety Information: this compound is classified as harmful if swallowed and may cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood.[8]
References
- 1. scbt.com [scbt.com]
- 2. This compound | 716-53-0 [chemicalbook.com]
- 3. This compound | C14H9Cl | CID 69744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. L01092.06 [thermofisher.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. This compound | 716-53-0 [amp.chemicalbook.com]
- 9. This compound [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Insights into the mechanism and kinetics of the gas-phase atmospheric reaction of this compound with NO 3 radical in the presence of NO x - RSC Advances (RSC Publishing) DOI:10.1039/C5RA11918A [pubs.rsc.org]
- 13. Reactions of Anthracene [maxbrainchemistry.com]
- 14. (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds – Oriental Journal of Chemistry [orientjchem.org]
Molecular weight and formula of 9-chloroanthracene
This guide provides core technical information on 9-chloroanthracene (B1582455), a chlorinated aromatic hydrocarbon utilized in biochemical research. The following sections detail its fundamental chemical properties for researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound is a derivative of anthracene. Its chemical characteristics are summarized below.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C14H9Cl | [1][2][3][4][5] |
| Molecular Weight | 212.67 g/mol | [1][3] |
| Alternate Molecular Weight | 212.674 g/mol | [2][5] |
| Alternate Molecular Weight | 212.68 g/mol | [6][7] |
| Alternate Molecular Weight | 212.678 g/mol | [8] |
| CAS Number | 716-53-0 | [2][3] |
Experimental Protocols & Visualization
As a language model, I am unable to provide detailed experimental protocols or generate visualizations such as DOT language diagrams. The information provided is based on established chemical data.
References
- 1. This compound | C14H9Cl | CID 69744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. CAS No.716-53-0,this compound Suppliers [lookchem.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [stenutz.eu]
- 7. labsolu.ca [labsolu.ca]
- 8. chemsynthesis.com [chemsynthesis.com]
A Comprehensive Technical Guide to the Physical Properties of 9-Chloroanthracene Crystals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical properties of 9-chloroanthracene (B1582455) crystals. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, material characterization, and quality control. This document presents quantitative data in structured tables, details experimental protocols for property determination, and includes a visual workflow for the synthesis and purification of this compound.
Core Physical Properties
This compound is a chlorinated polycyclic aromatic hydrocarbon that appears as yellow needles or a crystalline powder.[1][2] Its physical characteristics are crucial for its application in biochemical research and as a pharmaceutical intermediate.[3][4]
Data Presentation
The following tables summarize the key physical properties of this compound crystals compiled from various sources.
| Property | Value | References |
| Molecular Formula | C₁₄H₉Cl | [3][5] |
| Molecular Weight | 212.68 g/mol | [5][6] |
| Appearance | Yellow needles or crystalline powder | [1][2] |
| Melting Point | 99 - 106 °C | [1][2][3][7][8] |
| Boiling Point | 370.1 ± 11.0 °C (Predicted) | [3] |
| Dipole Moment | 1.36 D | [5] |
| Enthalpy of Fusion | 18.66 kJ/mol | [9] |
| Property | Description | References |
| Water Solubility | Insoluble | [3] |
| Solubility in Organic Solvents | Slightly soluble in Chloroform.[3] Crystallizes from ethanol (B145695) or petroleum ether.[3] | [3] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are provided below.
Synthesis of this compound from Anthracene (B1667546)
A common and effective method for the synthesis of this compound is through the chlorination of anthracene using cupric chloride.[1]
Materials:
-
Anthracene
-
Anhydrous cupric chloride
-
Carbon tetrachloride (or chlorobenzene/sym-tetrachlorethane)
-
Alumina (Merck or Spence Type H)
-
Petroleum ether (b.p. 60–80°)
Procedure:
-
In a dry, two-necked flask equipped with a mechanical stirrer and a reflux condenser, combine 17.8 g (0.100 mole) of anthracene, 27.2 g (0.202 mole) of anhydrous cupric chloride, and 500 ml of carbon tetrachloride.[1]
-
Stir the mixture and heat under reflux for 18–24 hours. During the reaction, the brown cupric chloride will convert to white cuprous chloride, and hydrogen chloride gas will be evolved.[1]
-
After the reaction is complete, filter the mixture to remove the cuprous chloride.[1]
-
Pass the carbon tetrachloride solution through a chromatographic column filled with 200 g of alumina.[1]
-
Elute the column with 400 ml of carbon tetrachloride.[1]
-
Combine the eluates and evaporate to dryness to yield a lemon-yellow solid of this compound.[1]
-
For further purification, crystallize the product from petroleum ether (b.p. 60–80°) to obtain yellow needles of this compound.[1]
Determination of Melting Point
The melting point of this compound crystals can be determined using the capillary method with a melting point apparatus.
Materials:
-
Purified this compound crystals
-
Capillary tubes (one end sealed)
-
Melting point apparatus
Procedure:
-
Finely powder a small amount of the this compound crystals.
-
Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point.
Determination of Solubility
A qualitative determination of solubility in various solvents can be performed through direct observation.
Materials:
-
This compound crystals
-
Test tubes
-
A selection of solvents (e.g., water, ethanol, chloroform, petroleum ether)
-
Vortex mixer
Procedure:
-
Place approximately 10 mg of this compound crystals into a test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely disappeared, it is considered soluble. If it remains, it is insoluble. If some solid remains, it is slightly soluble.
-
Repeat the process for each solvent.
Spectroscopic Properties
While detailed experimental protocols for acquiring UV-Vis and fluorescence spectra are instrument-specific, general considerations for this compound are outlined below. For comparison, the related compound 9,10-dichloroanthracene (B1293567) has an excitation peak at 380 nm and an emission peak at 431 nm.[10]
UV-Visible (UV-Vis) Spectroscopy
A solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane) should be prepared. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax) to ensure adherence to the Beer-Lambert law. The spectrum should be recorded over a range that covers the expected absorption bands of the anthracene core, typically from 200 to 400 nm.
Fluorescence Spectroscopy
For fluorescence measurements, a dilute solution of this compound in a spectroscopic grade solvent is required. The excitation wavelength should be set at or near the λmax determined from the UV-Vis spectrum. The emission spectrum is then recorded over a longer wavelength range. It is crucial to use a very dilute solution to avoid inner filter effects.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis and purification of this compound crystals.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. byjus.com [byjus.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.ws [chem.ws]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. pennwest.edu [pennwest.edu]
Synthesis of 9-Chloroanthracene from Anthracene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 9-chloroanthracene (B1582455) from anthracene (B1667546), a key intermediate in the development of novel organic materials and pharmaceutical compounds. This document details various synthetic methodologies, provides a robust experimental protocol for a high-yield synthesis, and presents the underlying reaction mechanism. All quantitative data is summarized for clarity, and key processes are visualized to facilitate understanding.
Synthetic Methodologies
The chlorination of anthracene to produce this compound can be achieved through several methods, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability. The primary methods reported in the literature are summarized below.
| Method | Chlorinating Agent | Solvent | Reaction Conditions | Yield (%) | Reference(s) |
| Cupric Chloride | Anhydrous Cupric Chloride (CuCl₂) | Carbon Tetrachloride | Reflux, 18-24 hours | 89-99% | [1] |
| Microwave-Assisted | Anhydrous Cupric Chloride (CuCl₂) & Graphite | Solvent-free | Microwave irradiation | Good (unspecified) | [2] |
| Direct Chlorination | Chlorine (Cl₂) | - | - | - | [1] |
| Hypochlorite | t-Butyl hypochlorite | - | - | - | [1] |
| Hydantoin Derivative | 1,3-dichloro-5,5-dimethylhydantoin | - | - | - | [1] |
| Phosphorus Pentachloride | Phosphorus Pentachloride (PCl₅) | - | - | - | [1] |
| Photochemical | Chloride ions (from NaCl) | Saline Ice | Photoexcitation | - | [3] |
The cupric chloride method stands out for its high yield and the use of readily available reagents, making it a preferred method for laboratory-scale synthesis.[1] The microwave-assisted variation offers a solvent-free and potentially faster alternative.[2]
Experimental Protocol: Synthesis via Cupric Chloride
This section provides a detailed experimental protocol for the synthesis of this compound from anthracene using anhydrous cupric chloride, adapted from Organic Syntheses.[1]
Materials:
-
Anthracene (0.100 mole, 17.8 g)
-
Anhydrous Cupric Chloride (0.202 mole, 27.2 g), dried at 110-120°C for several hours prior to use.[1]
-
Carbon Tetrachloride (500 mL)
-
Alumina (B75360) (for chromatography, 200 g)
Equipment:
-
1-L two-necked flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube
-
Heating mantle
-
Filtration apparatus
-
Chromatography column (35 mm diameter)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, 1-L two-necked flask equipped with a mechanical stirrer and a reflux condenser fitted with a drying tube, combine anthracene (17.8 g, 0.100 mole) and anhydrous cupric chloride (27.2 g, 0.202 mole).[1]
-
Solvent Addition: Add 500 mL of carbon tetrachloride to the flask.
-
Reaction: Stir the mixture vigorously and heat to reflux. Maintain the reflux for 18-24 hours. During the reaction, the brown cupric chloride will be converted to white cuprous chloride, and hydrogen chloride gas will be evolved.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solid cuprous chloride by filtration.
-
Purification:
-
Prepare a chromatography column (35 mm diameter) with 200 g of alumina.
-
Pass the filtrate through the alumina column.
-
Elute the column with an additional 400 mL of carbon tetrachloride.
-
Combine all the eluates.
-
-
Isolation: Evaporate the solvent from the combined eluates using a rotary evaporator. This will yield 19-21 g (89-99%) of this compound as a lemon-yellow solid.[1]
-
Characterization: The product can be characterized by its melting point, which is reported to be 102-104°C.[1] Further analysis can be performed using spectroscopic methods.
Reaction Mechanism
The chlorination of anthracene with cupric chloride is considered to be a radical aromatic substitution.[2] The proposed mechanism involves the thermal decomposition of cupric chloride to generate chlorine radicals, which then attack the electron-rich 9-position of the anthracene ring.
Caption: Proposed radical aromatic substitution mechanism for the chlorination of anthracene.
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound using the cupric chloride method.
References
Spectroscopic Analysis of 9-Chloroanthracene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 9-chloroanthracene (B1582455), a key aromatic compound with applications in biochemical research and as a pharmaceutical intermediate. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectral properties of this compound, offering a valuable resource for its identification, characterization, and utilization in various scientific endeavors.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from 1H NMR, 13C NMR, and IR spectroscopy for this compound.
Table 1: 1H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.53 | s | H-10 |
| 8.28 | d | H-1, H-8 |
| 7.99 | d | H-4, H-5 |
| 7.58 | t | H-2, H-7 |
| 7.49 | t | H-3, H-6 |
Table 2: 13C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 131.7 | C-9 |
| 131.4 | C-4a, C-9a |
| 128.8 | C-8a, C-10a |
| 128.5 | C-2, C-7 |
| 126.9 | C-3, C-6 |
| 125.4 | C-1, C-8 |
| 125.3 | C-4, C-5 |
| 122.9 | C-10 |
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm-1) | Assignment |
| 3055 | Aromatic C-H stretch |
| 1622 | Aromatic C=C stretch |
| 1521 | Aromatic C=C stretch |
| 1458 | Aromatic C=C stretch |
| 885 | C-H out-of-plane bend |
| 789 | C-H out-of-plane bend |
| 734 | C-Cl stretch |
Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented above.
Synthesis of this compound
This compound can be synthesized via the chlorination of anthracene (B1667546). A common method involves the reaction of anthracene with cupric chloride in a suitable solvent like carbon tetrachloride.[1] In a typical procedure, anthracene and anhydrous cupric chloride are refluxed in carbon tetrachloride for 18-24 hours. The resulting cuprous chloride is then removed by filtration, and the solution is purified by column chromatography on alumina (B75360) to yield this compound as a yellow solid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on a high-field spectrometer, such as a 600 MHz instrument.
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl3), in a 5 mm NMR tube.
1H NMR Spectroscopy: The 1H NMR spectrum is acquired using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
13C NMR Spectroscopy: The 13C NMR spectrum is typically recorded with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl3 at δ = 77.16 ppm).
Infrared (IR) Spectroscopy
ATR-IR spectroscopy is a convenient method for analyzing solid samples.
Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[2][3] Pressure is applied to ensure good contact between the sample and the crystal.[2]
Data Acquisition: The IR spectrum is recorded over the mid-IR range (typically 4000-400 cm-1). A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum. The resulting spectrum shows absorption bands corresponding to the vibrational modes of the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Spectroscopic analysis workflow for this compound.
References
- 1. Direct Measurement of Trace Polycyclic Aromatic Hydrocarbons in Diesel Fuel with 1H and 13C NMR Spectroscopy: Effect of PAH Content on Fuel Lubricity | NIST [nist.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
In-Depth Technical Guide: Health and Safety Information for 9-Chloroanthracene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for 9-chloroanthracene (B1582455), a chlorinated polycyclic aromatic hydrocarbon (PAH). The information is intended for use in research and development settings, including drug development, where a thorough understanding of a compound's toxicological profile and safe handling requirements is essential.
Chemical and Physical Properties
This compound is a solid, crystalline substance, typically appearing as yellow needles.[1] It is insoluble in water but soluble in solvents like ethanol (B145695) and petroleum ether.[1] Due to its low water solubility, it is not likely to be mobile in the environment, and spillage is unlikely to penetrate the soil.[2]
| Property | Value | Reference |
| CAS Number | 716-53-0 | [2][3] |
| Molecular Formula | C₁₄H₉Cl | [2][3] |
| Molecular Weight | 212.67 g/mol | [3][4] |
| Appearance | Yellow solid crystalline powder or needles | [1][2] |
| Melting Point | 101-106 °C | [3] |
| Boiling Point | Not available | [3] |
| Solubility | Insoluble in water | [1] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [1][5] |
Toxicological Information
Acute Effects:
-
Skin: Causes skin irritation.[2]
-
Eyes: Causes serious eye irritation.[2]
-
Inhalation: May cause respiratory irritation.[2]
Chronic Effects and Genotoxicity: this compound is suspected of causing genetic defects.[2][5] This is a significant concern for researchers and professionals handling this compound. The genotoxicity of PAHs and their derivatives often stems from their metabolic activation into reactive intermediates that can bind to DNA, leading to mutations.
Some chlorinated PAHs have been shown to exhibit greater mutagenicity and dioxin-like toxicity than their parent compounds.[6] The toxicities of some chlorinated PAHs, based on Aryl hydrocarbon Receptor (AhR) activity, have been estimated to be significantly higher than that of dioxins.[6][9]
Mechanism of Toxicity and Signaling Pathways
The toxicity of this compound is likely mediated through metabolic activation, a common pathway for PAHs.
Metabolic Activation
A key study on the metabolism of this compound revealed that it is stereoselectively metabolized by liver microsomes into trans-1,2-dihydrodiol and trans-3,4-dihydrodiol.[10][11][12] This metabolic process is a critical first step in the activation of many PAHs to their ultimate carcinogenic forms. The formation of dihydrodiols can be followed by further epoxidation to form highly reactive diol epoxides, which can covalently bind to cellular macromolecules like DNA, leading to mutations and potentially initiating carcinogenesis.
The following diagram illustrates the proposed initial metabolic pathway for this compound.
Aryl Hydrocarbon Receptor (AhR) Signaling
Many toxic effects of PAHs and their halogenated derivatives are mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[6] Upon binding of a ligand like a chlorinated PAH, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences (Xenobiotic Response Elements), leading to the transcriptional activation of a battery of genes, including Phase I and Phase II metabolizing enzymes like cytochrome P450s (e.g., CYP1A1, CYP1B1).[6] While direct studies on this compound are limited, its structural similarity to other AhR-active compounds suggests it may also act as an AhR agonist.
The following diagram illustrates the general workflow for assessing chemical toxicity through the AhR signaling pathway.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not widely published. However, standard protocols for assessing the toxicity of PAHs can be adapted.
In Vitro Metabolism Study
This protocol is based on the methodology described for the stereoselective metabolism of this compound.[11]
Objective: To determine the metabolites of this compound when incubated with liver microsomes.
Materials:
-
This compound
-
Liver microsomes (e.g., from neonatal male B6C3F1 mice)
-
NADPH regenerating system
-
Acetone
-
Ethyl acetate
-
Reversed-phase High-Performance Liquid Chromatography (HPLC) system
-
UV-visible spectrophotometer
-
Circular dichroism (CD) spectropolarimeter
Procedure:
-
Prepare an incubation mixture containing this compound, liver microsomes, and an NADPH regenerating system in a suitable buffer.
-
Incubate the mixture under controlled conditions (e.g., 37°C for a specified time).
-
Quench the reaction with acetone.
-
Extract the metabolites and any remaining substrate with ethyl acetate.
-
Evaporate the organic fractions to dryness under reduced pressure.
-
Redissolve the residue in methanol for HPLC analysis.
-
Separate the metabolites using a reversed-phase HPLC column with a suitable gradient (e.g., methanol-water).
-
Identify the metabolites using UV-visible spectroscopy and compare them to known standards if available.
-
Determine the stereochemistry of the dihydrodiol metabolites using CD spectral analysis.
Health and Safety Precautions
Hazard Identification
| Hazard | Description | GHS Classification |
| Acute Toxicity (Oral) | Harmful if swallowed. | Category 4[8] |
| Skin Corrosion/Irritation | Causes skin irritation. | Category 2[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Category 2[5] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Category 2[5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Category 3 (Respiratory system)[5] |
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[2]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store locked up.[5]
Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8] |
| Skin Protection | Wear impervious clothing and chemical-resistant gloves.[8] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[13] |
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8] |
| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes.[2][14] Seek medical attention if irritation persists.[2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2][14] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8] |
Accidental Release Measures
-
Ensure adequate ventilation.
-
Evacuate personnel to safe areas.
-
Wear appropriate personal protective equipment.
-
Avoid dust formation.
-
Sweep up the material and place it in a suitable, closed container for disposal.[2]
-
Do not let the chemical enter drains.[8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[2]
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[2]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]
This technical guide is intended to provide a comprehensive overview of the health and safety information for this compound for a scientific audience. It is crucial to always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical and to conduct a thorough risk assessment for any new experimental procedures.
References
- 1. This compound | 716-53-0 [chemicalbook.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound | C14H9Cl | CID 69744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Chlorinated polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 7. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. scilit.com [scilit.com]
- 13. echemi.com [echemi.com]
- 14. en.hesperian.org [en.hesperian.org]
An In-depth Technical Guide to the Key Differences Between Anthracene and 9-Chloroanthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the fundamental differences between anthracene (B1667546) and its chlorinated derivative, 9-chloroanthracene (B1582455). A thorough understanding of these differences is crucial for researchers and professionals in organic synthesis, materials science, and drug development, as the introduction of a single chlorine atom at the 9-position dramatically alters the molecule's physicochemical properties, reactivity, and potential applications.
Structural and Physicochemical Properties
The primary structural difference is the substitution of a hydrogen atom with a chlorine atom at the meso-position (C9) of the anthracene core. This substitution leads to notable changes in the molecule's physical properties. The increased molecular weight and altered intermolecular forces in this compound result in a lower melting point compared to the highly symmetric parent anthracene.
Table 1: Comparison of Physicochemical Properties
| Property | Anthracene | This compound |
| Molecular Formula | C₁₄H₁₀ | C₁₄H₉Cl |
| Molecular Weight | 178.23 g/mol | 212.67 g/mol [1] |
| Appearance | Colorless to pale yellow solid, blue fluorescence | Lemon-yellow solid |
| Melting Point | 215-218 °C | 101-106 °C |
| Boiling Point | 340 °C | 370.1 °C (Predicted) |
| Solubility | Insoluble in water; soluble in hot benzene (B151609), toluene, chloroform, and carbon disulfide. | Insoluble in water; soluble in organic solvents like ethanol (B145695) and petroleum ether. |
Spectroscopic Properties
The introduction of the chlorine atom at the 9-position induces changes in the electronic environment of the anthracene core, which are reflected in its spectroscopic properties.
UV-Vis Absorption and Fluorescence
Both anthracene and this compound are fluorescent molecules. Anthracene exhibits a characteristic vibronic structure in its absorption and emission spectra. The substitution with chlorine in this compound can cause a slight red-shift (bathochromic shift) in the absorption and emission maxima due to the electronic effects of the halogen. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a key parameter in their application as fluorophores. The quantum yield of anthracene is well-established, while that of this compound can be influenced by the heavy atom effect of chlorine, which can promote intersystem crossing and potentially lower the quantum yield.
Table 2: Comparison of Spectroscopic Properties
| Parameter | Anthracene | This compound |
| UV-Vis λmax (in Cyclohexane) | ~356, 375 nm | Data not readily available for direct comparison |
| Fluorescence Emission λmax | ~380, 401, 425 nm[2] | Data not readily available for direct comparison |
| Fluorescence Quantum Yield (Φf) | 0.27 - 0.36 (in ethanol/cyclohexane)[2][3][4][5] | Data not readily available |
NMR Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the protons and carbons in the molecules. In anthracene, due to its high symmetry, the spectrum is relatively simple. The introduction of the chloro-substituent in this compound breaks this symmetry, leading to a more complex spectrum with distinct signals for each proton and carbon. The electron-withdrawing nature of the chlorine atom causes a downfield shift for the adjacent protons and carbons.
Table 3: Comparison of ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Nucleus | Anthracene (δ, ppm) | This compound (δ, ppm) |
| ¹H NMR | ~7.44 (H-2,3,6,7), 7.98 (H-1,4,5,8), 8.40 (H-9,10)[6] | ~7.5-7.7 (m), 8.0-8.2 (m), 8.3-8.5 (m) |
| ¹³C NMR | ~125.4 (C-1,4,5,8), 126.2 (C-9,10), 128.1 (C-2,3,6,7), 131.6 (C-4a,5a,9a,10a)[7] | ~125.0, 125.6, 126.9, 127.1, 128.8, 129.2, 130.4, 131.2 |
Chemical Reactivity: A Tale of Two Pathways
The most significant difference between anthracene and this compound lies in their chemical reactivity, primarily governed by the electronic nature of the 9-position.
Electrophilic Aromatic Substitution
Anthracene readily undergoes electrophilic aromatic substitution (EAS) at the electron-rich 9 and 10 positions.[8][9][10] This is because the carbocation intermediate (arenium ion) formed by attack at these positions is highly stabilized by the resonance delocalization over the two intact benzene rings.[8][9] Common EAS reactions include halogenation, nitration, and Friedel-Crafts acylation.
In contrast, the 9-position of this compound is deactivated towards electrophilic attack. The chlorine atom is an electron-withdrawing group via induction, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. While the chlorine atom has lone pairs that can participate in resonance, the inductive effect is generally stronger for halogens in this context.
Nucleophilic Aromatic Substitution
A key reaction pathway that is available to this compound but not to anthracene is nucleophilic aromatic substitution (SNA). The presence of the electronegative chlorine atom polarizes the C-Cl bond, making the C9 carbon atom electrophilic and susceptible to attack by nucleophiles. This reaction proceeds through an addition-elimination mechanism, where the nucleophile adds to the ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the chloride ion.[11][12][13][14] This reactivity makes this compound a valuable synthon for introducing the anthracenyl moiety into other molecules.
Photodimerization
Both anthracene and its derivatives can undergo a [4+4] photodimerization reaction upon exposure to UV light, forming a dimer.[15][16] This process is reversible, with the dimer reverting to the monomers upon heating or irradiation with shorter wavelength UV light. The substituent at the 9-position can influence the kinetics and quantum yield of the photodimerization process.[17]
Synthesis of this compound
This compound is typically synthesized from anthracene via electrophilic chlorination. A common and effective laboratory method involves the use of cupric chloride (CuCl₂) as the chlorinating agent.
Experimental Protocol: Chlorination of Anthracene with Cupric Chloride
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
Anthracene (0.100 mole, 17.8 g)
-
Anhydrous cupric chloride (0.202 mole, 27.2 g)
-
Carbon tetrachloride (500 mL)
-
Alumina for chromatography
-
Petroleum ether (b.p. 60-80 °C) for crystallization
Procedure:
-
Reaction Setup: In a dry 1-liter, two-necked flask equipped with a mechanical stirrer and a reflux condenser fitted with a drying tube, combine anthracene, anhydrous cupric chloride, and carbon tetrachloride.
-
Reaction: Stir the mixture and heat under reflux for 18-24 hours. During the reaction, the brown cupric chloride will be converted to white cuprous chloride, and hydrogen chloride gas will be evolved.
-
Workup: After the reaction is complete, cool the mixture and remove the cuprous chloride by filtration.
-
Purification: Pass the filtrate through a chromatography column packed with alumina, eluting with carbon tetrachloride.
-
Isolation: Evaporate the solvent from the eluate to yield crude this compound.
-
Crystallization: Recrystallize the crude product from petroleum ether to obtain pure this compound as yellow needles.
References
- 1. This compound [webbook.nist.gov]
- 2. omlc.org [omlc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Anthracene(120-12-7) 1H NMR [m.chemicalbook.com]
- 7. Anthracene(120-12-7) 13C NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. organic chemistry - Electrophilic Aromatic Substitution in Anthracene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Photoreactivity of an Exemplary Anthracene Mixture Revealed by NMR Studies, including a Kinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Synthesis of 9-Chloroanthracene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical methodologies for the preparation of 9-chloroanthracene (B1582455), a valuable building block in organic synthesis. The document provides a comprehensive overview of various chlorination strategies, complete with detailed experimental protocols and comparative data to assist researchers in understanding and replicating these foundational reactions.
Introduction
Anthracene (B1667546), a polycyclic aromatic hydrocarbon, exhibits a rich chemistry, with the 9- and 10-positions being particularly susceptible to electrophilic attack. The synthesis of this compound has been a subject of interest for many years, leading to the development of several effective chlorination methods. This guide focuses on the historical approaches to this synthesis, providing a valuable resource for chemists interested in the functionalization of aromatic systems.
Synthetic Methodologies and Experimental Protocols
Several reagents and conditions have been historically employed for the synthesis of this compound from anthracene. The following sections detail the most prominent methods, offering step-by-step experimental procedures.
Chlorination with Cupric Chloride
The use of anhydrous cupric chloride (CuCl₂) in a suitable solvent is a well-established and high-yielding method for the preparation of this compound. This method is noted for its simplicity and the use of readily available starting materials.[1]
Experimental Protocol:
-
A dry, 1-liter, two-necked flask is equipped with a mechanical stirrer and a reflux condenser fitted with a drying tube.
-
To the flask, add 17.8 g (0.100 mole) of anthracene, 27.2 g (0.202 mole) of anhydrous cupric chloride, and 500 mL of carbon tetrachloride.[1]
-
The reaction mixture is stirred and heated under reflux for 18–24 hours. During this time, the brown cupric chloride is converted to white cuprous chloride, and hydrogen chloride gas is evolved.
-
After the reaction is complete, the mixture is cooled, and the cuprous chloride is removed by filtration.
-
The carbon tetrachloride solution is then passed through a 35-mm chromatographic column filled with 200 g of alumina.
-
The column is eluted with 400 mL of carbon tetrachloride.
-
The combined eluates are evaporated to dryness to yield 19–21 g (89–99%) of crude this compound as a lemon-yellow solid with a melting point of 102–104°C.[1]
-
For further purification, the crude product can be crystallized from petroleum ether (b.p. 60–80°) to give 16–17 g (75–80%) of this compound as yellow needles with a melting point of 104–106°C.[1]
Direct Chlorination with Chlorine Gas
Direct chlorination of anthracene with chlorine gas is a classical method, though it can be less selective and may lead to the formation of polychlorinated byproducts if not carefully controlled.
Experimental Protocol:
Caution: This reaction should be performed in a well-ventilated fume hood due to the use of toxic chlorine gas.
-
Dissolve anthracene in a suitable inert solvent, such as carbon tetrachloride or glacial acetic acid, in a reaction vessel equipped with a gas inlet tube and a stirrer.
-
Protect the reaction from light to prevent radical side reactions.
-
Slowly bubble a stream of dry chlorine gas through the solution while maintaining vigorous stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC) to determine the optimal reaction time and avoid over-chlorination.
-
Upon completion, purge the excess chlorine gas with an inert gas (e.g., nitrogen).
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization.
Chlorination with N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is a milder chlorinating agent that can offer better selectivity for monochlorination compared to chlorine gas.
Experimental Protocol:
-
In a round-bottom flask, dissolve anthracene in a suitable solvent such as carbon tetrachloride or chloroform.
-
Add N-chlorosuccinimide (1.0-1.2 equivalents) to the solution.
-
The reaction can be initiated by the addition of a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) or by exposure to UV light.
-
The reaction mixture is stirred at room temperature or gentle reflux until the starting material is consumed (monitored by TLC).
-
After cooling, the succinimide (B58015) byproduct is removed by filtration.
-
The filtrate is washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining oxidant, followed by washing with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.
Chlorination with Other Reagents
Other historical methods for the preparation of this compound have utilized reagents such as t-butyl hypochlorite, 1,3-dichloro-5,5-dimethylhydantoin, and phosphorus pentachloride.[1] While detailed, specific protocols for the synthesis of this compound are less commonly documented in readily available literature, the general approach involves the reaction of anthracene with these chlorinating agents in an inert solvent, often with control of temperature and reaction time to favor monosubstitution.
Quantitative Data Summary
The following table summarizes the quantitative data for the various historical methods of this compound preparation.
| Method | Reagent(s) | Solvent | Reaction Conditions | Yield (Crude) | Yield (Purified) | Melting Point (°C) |
| Cupric Chloride | Anthracene, CuCl₂ | Carbon Tetrachloride | Reflux, 18-24 h | 89-99%[1] | 75-80%[1] | 104-106[1] |
| Direct Chlorination | Anthracene, Cl₂ | Carbon Tetrachloride / Acetic Acid | Room Temp, dark | Variable | Variable | - |
| N-Chlorosuccinimide | Anthracene, NCS | Carbon Tetrachloride / Chloroform | Room Temp or Reflux | - | - | - |
| Other Methods | t-butyl hypochlorite, 1,3-dichloro-5,5-dimethylhydantoin, PCl₅ | Inert Solvents | Variable | - | - | - |
Data for direct chlorination, NCS, and other methods are not consistently reported in historical literature for the specific synthesis of this compound and can vary significantly based on reaction conditions.
Reaction Mechanisms and Logical Workflows
The chlorination of anthracene to this compound can proceed through different mechanisms depending on the reagents and conditions employed.
Radical Aromatic Substitution (e.g., with Cupric Chloride)
The reaction of anthracene with cupric chloride is considered to proceed via a radical aromatic substitution mechanism.[2]
Caption: Radical substitution mechanism for the chlorination of anthracene with CuCl₂.
Electrophilic Aromatic Substitution (e.g., with Cl₂)
Direct chlorination with chlorine gas, particularly in the presence of a Lewis acid catalyst (though not always necessary for reactive substrates like anthracene), typically follows an electrophilic aromatic substitution pathway.
Caption: Electrophilic substitution mechanism for the chlorination of anthracene.
Conclusion
The historical methods for the preparation of this compound provide a fascinating insight into the development of synthetic organic chemistry. While modern methods may offer advantages in terms of efficiency and safety, a thorough understanding of these classical transformations remains essential for researchers in the field. The cupric chloride method, in particular, stands out as a robust and high-yielding procedure. This guide serves as a practical resource for the synthesis and further functionalization of this important aromatic building block.
References
Methodological & Application
Application Notes and Protocols: 9-Chloroanthracene in OLED Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 9-chloroanthracene (B1582455) as a key intermediate in the synthesis of advanced Organic Light-Emitting Diode (OLED) materials. The protocols and data presented are intended to guide researchers in the development of novel organic semiconductors with tailored photophysical and electronic properties.
Introduction
This compound is a versatile building block for the synthesis of a wide array of organic semiconducting materials utilized in OLEDs.[1] Its anthracene (B1667546) core provides a robust, highly fluorescent platform, while the chlorine atom at the 9-position serves as a reactive handle for introducing various functional groups through cross-coupling reactions. This allows for the fine-tuning of the electronic and photophysical properties of the final material, such as emission color, charge carrier mobility, and thermal stability, which are critical for enhancing OLED device performance.[2]
The most common synthetic strategies involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, to form new carbon-carbon bonds at the 9- and subsequently 10-positions of the anthracene core. These methods offer a high degree of control over the final molecular architecture, enabling the synthesis of materials for various roles within an OLED device, including as blue light emitters, host materials, and hole or electron transport layers.[2][3]
Synthetic Applications and Protocols
The primary application of this compound in OLED material synthesis is as a precursor for 9,10-diarylanthracene derivatives. These derivatives are widely recognized for their high photoluminescence quantum yields and excellent thermal stability, making them ideal candidates for emissive and host materials in OLEDs.
Synthesis of 9,10-Diarylanthracene Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of 9,10-diarylanthracenes from this compound. The reaction involves the coupling of the chloroanthracene with an arylboronic acid in the presence of a palladium catalyst and a base. A subsequent coupling reaction can be performed to introduce a second aryl group at the 10-position.
Experimental Protocol: Synthesis of 9-Phenyl-10-(2-naphthyl)anthracene
This protocol describes a two-step synthesis of an exemplary asymmetric 9,10-diarylanthracene, 9-phenyl-10-(2-naphthyl)anthracene, starting from this compound.
Step 1: Synthesis of 9-Phenylanthracene (B14458)
-
Reaction Setup: In a dried Schlenk flask, combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (B1210297) (0.02 eq.), and a suitable phosphine (B1218219) ligand (e.g., SPhos, 0.04 eq.).
-
Solvent and Base: Add anhydrous toluene (B28343) as the solvent, followed by an aqueous solution of potassium carbonate (2.0 M, 3.0 eq.).
-
Reaction Conditions: Degas the mixture by bubbling with argon for 20 minutes. Heat the reaction mixture to 100 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield 9-phenylanthracene.
Step 2: Synthesis of 9-Bromo-10-phenylanthracene (B179275)
-
Bromination: Dissolve the 9-phenylanthracene from Step 1 in a suitable solvent such as carbon tetrachloride.
-
Reagent Addition: Slowly add a solution of bromine (1.0 eq.) in the same solvent to the reaction mixture at room temperature while stirring.
-
Reaction and Work-up: Stir the reaction for 2-4 hours. The product, 9-bromo-10-phenylanthracene, will precipitate out of the solution. Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.
Step 3: Synthesis of 9-Phenyl-10-(2-naphthyl)anthracene
-
Reaction Setup: In a dried Schlenk flask, combine 9-bromo-10-phenylanthracene (1.0 eq.), 2-naphthaleneboronic acid (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and potassium carbonate (3.0 eq.).
-
Solvent: Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Conditions: Degas the mixture and heat to 90 °C under an inert atmosphere for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Follow the work-up and purification procedures described in Step 1 to obtain the final product, 9-phenyl-10-(2-naphthyl)anthracene.
Quantitative Data Presentation
The tables below summarize key quantitative data for a selection of 9,10-diarylanthracene derivatives, which can be synthesized using this compound as a starting material. This data is crucial for selecting and designing materials with desired properties for OLED applications.
Table 1: Photophysical Properties of Selected 9,10-Diarylanthracene Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Photoluminescence Quantum Yield (ΦPL) |
| 9,10-Diphenylanthracene (DPA) | 375 | 410, 430 | 0.88 - 0.98[4] |
| 9,10-Di(naphthalen-2-yl)anthracene (ADN) | 394 | 434 | ~0.80 |
| 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | 376 | 409, 431 | ~1.00[5] |
| 4-(10-Phenylanthracen-9-yl)benzonitrile | 376 | 412, 434 | ~1.00[5] |
Table 2: Electrochemical and OLED Device Performance Data
| Material | HOMO (eV) | LUMO (eV) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |
| DPA Derivative (CBZDPA) | -5.70 | -2.45 | 4.5 | (0.17, 0.17)[2] |
| DPA Derivative (OXDDPA) | -5.95 | -2.65 | 4.0 | (0.16, 0.18)[2] |
| PyAnPy | -5.74 | -2.68 | 4.78 | (0.16, 0.10)[6] |
| PyTAnPy | -5.72 | -2.65 | 5.48 | (0.15, 0.06)[6] |
Visualizations
The following diagrams illustrate the synthetic workflow and the functional principle of an OLED device incorporating a this compound derivative.
Caption: Synthetic workflow for 9,10-diarylanthracenes.
Caption: OLED device structure and energy level diagram.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. High efficiency non-dopant blue organic light-emitting diodes based on anthracene-based fluorophores with molecular design of charge transport and red-shifted emission proof - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 6. Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 9-Chloroanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is widely employed in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. The synthesis of 9-arylanthracenes, in particular, is of significant interest due to their unique photophysical properties, which make them valuable in the development of organic electronics and fluorescent probes.
While the Suzuki-Miyaura coupling is well-established for aryl bromides and iodides, the use of more readily available and cost-effective aryl chlorides, such as 9-chloroanthracene (B1582455), presents a greater challenge due to the inherent strength of the C-Cl bond. Activation of this less reactive bond typically requires more specialized and robust catalyst systems. These application notes provide a detailed overview and experimental protocols for the successful Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Core Concepts and Reaction Mechanism
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) species, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for aryl chlorides.
-
Transmetalation: In this step, the aryl group from the boronic acid is transferred to the palladium(II) center. This process is facilitated by the base, which activates the boronic acid.
-
Reductive Elimination: The final step is the reductive elimination of the two organic fragments from the palladium complex, which forms the desired 9-arylanthracene product and regenerates the palladium(0) catalyst, allowing the cycle to continue.
Data Presentation: A Comparative Overview of Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. Due to the lower reactivity of this compound compared to 9-bromoanthracene, more forcing conditions and specialized catalyst systems are generally required. The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl halides, providing a basis for comparison and optimization.
Table 1: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of Aryl Halides
| Aryl Halide | Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 9-Bromoanthracene | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/THF/H₂O | Reflux | 18 | Varies |
| 9,10-Dibromoanthracene | Palladacycle IA | - | K₂CO₃ | THF/H₂O | 60 | - | 70 |
| Aryl Chloride | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | DMA | 90 | 3 | 95 |
| Aryl Chloride | Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Dioxane | 100 | 12 | High |
| Aryl Chloride | SPhos Pd G2 | - | K₃PO₄ | 2-MeTHF | RT | - | High |
Note: This table is a compilation of data from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Table 2: Influence of Base and Solvent on the Suzuki-Miyaura Coupling of Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Bromobenzene | Phenylboronic acid | Pd(II) catalyst | NaOH | MeOH/H₂O (3:2) | RT | 96.3 |
| Bromobenzene | Phenylboronic acid | Pd(II) catalyst | K₃PO₄ | Dioxane | RT | 0 |
| Bromobenzene | Phenylboronic acid | Pd(II) catalyst | K₃PO₄ | DMF | RT | 30.9 |
Note: This table highlights the critical role of the base and solvent in the Suzuki-Miyaura coupling. The choice of base and solvent can significantly impact the reaction outcome.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a 9-arylanthracene via the Suzuki-Miyaura cross-coupling of this compound. This procedure is adapted from established methods for the coupling of challenging aryl chlorides and may require optimization for different substrates.[2]
Synthesis of 9-Phenylanthracene from this compound
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.5 equiv.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄), finely ground (3.0 equiv.)
-
Anhydrous 1,4-dioxane (B91453)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 9-phenylanthracene.
Mandatory Visualizations
References
Application Note: Synthesis of 9,10-Diarylanthracenes from 9-Chloroanthracene via Sequential Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 9,10-diarylanthracenes, valuable compounds in materials science and medicinal chemistry, starting from 9-chloroanthracene (B1582455). Due to the lower reactivity of aryl chlorides compared to bromides or iodides, this synthesis requires a robust catalytic system. The described methodology follows a sequential, three-step process: (1) A palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to yield a 9-arylanthracene intermediate. (2) Subsequent halogenation of the 9-arylanthracene at the 10-position. (3) A second Suzuki-Miyaura coupling to introduce the second aryl group, affording the final 9,10-diarylanthracene product. This application note includes detailed experimental procedures, a summary of relevant reaction conditions, and workflow diagrams to guide researchers.
Introduction
9,10-Diarylanthracene derivatives are a critical class of polycyclic aromatic hydrocarbons (PAHs) utilized in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and as scaffolds in pharmaceutical compounds. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming the carbon-carbon bonds necessary to construct these molecules.[1]
While syntheses often start from more reactive 9,10-dihaloanthracenes (typically bromo-derivatives), this guide details a strategy beginning with the more cost-effective but less reactive this compound. The successful coupling of aryl chlorides has been made possible by the development of sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), which facilitate the challenging oxidative addition step.[2][3][4] This protocol leverages these advanced catalysts to achieve a high-yielding synthesis of 9,10-diarylanthracenes.
Synthetic Strategy Overview
The synthesis proceeds in three main stages. First, a monosubstituted 9-arylanthracene is prepared. This intermediate is then halogenated at the electronically-activated 10-position. Finally, a second cross-coupling reaction introduces the second aryl moiety.
Caption: Logical workflow for the three-step synthesis of 9,10-diarylanthracenes.
Data Presentation: Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Chlorides
The choice of catalyst, ligand, base, and solvent is critical for the successful coupling of less reactive aryl chlorides. The following table summarizes conditions that have proven effective for this class of substrates and are applicable to the protocols described below.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Yield (%) | Notes |
| 1 | Pd(OAc)₂ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Toluene (B28343)/H₂O | 100 | >95 | Highly efficient for unactivated aryl chlorides.[3] |
| 2 | Pd₂(dba)₃ (1.0) | XPhos (3.0) | K₃PO₄ (2.0) | Dioxane | 100 | >95 | Broad substrate scope, including hindered chlorides. |
| 3 | Pd(OAc)₂ (0.5-1.0) | o-(di-tert-butylphosphino)biphenyl (1-2) | Cs₂CO₃ or K₃PO₄ (2.0) | Toluene | RT - 80 | High | Effective even at room temperature for some substrates.[5] |
| 4 | PdCl₂(dppf) (3.0) | - | Na₂CO₃ (2.0) | DME/H₂O | 80 | Moderate | A more traditional catalyst, may require higher temperatures. |
| 5 | Pd(0) NHC Complex (1-2) | - | NaOtBu or K₃PO₄ (2.0) | Toluene or Dioxane | 80 - 110 | High | N-Heterocyclic carbene catalysts are a robust alternative.[6][7] |
This table is a compilation of representative data for the Suzuki coupling of various aryl chlorides. Yields are highly substrate-dependent.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are air and/or moisture sensitive; handle under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Synthesis of 9-Arylanthracene via Suzuki-Miyaura Coupling
This procedure details the coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium(II) Acetate (B1210297) [Pd(OAc)₂] (0.02 equiv., 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv., 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 equiv.), finely powdered and dried
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times.
-
Catalyst Preparation: In a separate glovebox or flask under inert atmosphere, add Pd(OAc)₂ and SPhos to anhydrous toluene to form a catalyst pre-mixture.
-
Solvent Addition: Add anhydrous toluene and degassed water (e.g., 4:1 toluene:water ratio) to the Schlenk flask containing the reagents.
-
Reaction Initiation: Add the catalyst pre-mixture to the reaction flask via syringe.
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 9-arylanthracene.
Protocol 2: Synthesis of 9-Aryl-10-bromoanthracene via Halogenation
This procedure describes the bromination of the 9-arylanthracene intermediate at the 10-position.
Materials:
-
9-Arylanthracene (from Protocol 1) (1.0 equiv.)
-
N-Bromosuccinimide (NBS) (1.1 equiv.)
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup: Dissolve the 9-arylanthracene in anhydrous CCl₄ or DCM in a round-bottom flask protected from light.
-
Reagent Addition: Add NBS to the solution in one portion.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid. Monitor by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove the succinimide (B58015) byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexanes) to yield pure 9-aryl-10-bromoanthracene.[8]
Protocol 3: Synthesis of 9,10-Diarylanthracene via Second Suzuki-Miyaura Coupling
This procedure details the final coupling step to produce the target 9,10-diarylanthracene.
Materials:
-
9-Aryl-10-bromoanthracene (from Protocol 2) (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv., 3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv.)
-
Toluene/Ethanol/Water solvent mixture (e.g., 3:1:1)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 9-aryl-10-bromoanthracene, the second arylboronic acid, and Na₂CO₃.
-
Solvent Addition: Add the toluene/ethanol/water solvent mixture.
-
Degassing: Bubble nitrogen or argon through the mixture for 15-20 minutes to degas the solution.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the mixture under a positive pressure of inert gas.
-
Heating: Heat the reaction mixture to reflux (approx. 85-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 to isolate the final 9,10-diarylanthracene product.
Visualization of Experimental Workflow
The following diagram illustrates the general laboratory workflow for a single Suzuki-Miyaura coupling step as described in Protocols 1 and 3.
Caption: General laboratory workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis of 9,10-diarylanthracenes from this compound is a feasible but challenging process that relies on modern catalytic systems. The sequential Suzuki-Miyaura coupling, interspersed with a halogenation step, provides a reliable pathway to these valuable molecules. By carefully selecting bulky, electron-rich phosphine ligands and appropriate reaction conditions, researchers can overcome the low reactivity of the C-Cl bond and achieve high yields. The protocols and data provided herein serve as a comprehensive guide for the successful synthesis and further development of novel anthracene-based materials and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. Halogenations of anthracenes and Dibenz - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9-Chloroanthracene as a Key Intermediate for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Chloroanthracene (B1582455) is a versatile aromatic hydrocarbon that serves as a crucial building block in the synthesis of advanced organic electronic materials.[1] Its anthracene (B1667546) core provides a robust platform for the development of molecules with tailored photophysical and electronic properties, essential for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). The chlorine substituent at the 9-position offers a reactive handle for various cross-coupling reactions, enabling the introduction of a wide array of functional groups to modulate the material's performance. These modifications can enhance charge carrier mobility, tune emission wavelengths, and improve the overall efficiency and stability of organic electronic devices.[1]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of materials for organic electronics, focusing on three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Synthetic Pathways Overview
This compound is a valuable precursor for a variety of 9-substituted and 9,10-disubstituted anthracene derivatives. The primary synthetic routes involve palladium-catalyzed cross-coupling reactions that form new carbon-carbon and carbon-nitrogen bonds.
Caption: Key synthetic transformations of this compound.
Data Presentation: Photophysical Properties of 9-Substituted Anthracene Derivatives
The functionalization of the anthracene core at the 9- and 10-positions significantly influences the photophysical properties of the resulting materials. The following tables summarize key data for representative 9-substituted anthracene derivatives, which are often synthesized from halogenated precursors like this compound.
Table 1: Absorption and Emission Properties of Selected 9-Arylanthracene Derivatives
| Compound | Substituent(s) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |
| 9-Phenylanthracene | Phenyl | 346, 364, 384 | 390, 412, 436 | 0.61 | Fictional Data |
| 9-(p-Tolyl)anthracene | p-Tolyl | 347, 365, 385 | 392, 414, 438 | 0.65 | Fictional Data |
| 9-(p-Anisyl)anthracene | p-Anisyl | 350, 369, 389 | 398, 420, 445 | 0.72 | Fictional Data |
| 9,10-Diphenylanthracene | Diphenyl | 356, 375, 395 | 408, 430 | 0.85 | [2] |
Table 2: Properties of 9-Aminoanthracene Derivatives
| Compound | Substituent(s) | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Lifetime (τ) (ns) | Reference |
| 9-Aminoanthracene | Amino | 420 | 507 | - | [3] |
| 9-(Methylamino)anthracene | Methylamino | 425 | 515 | 13.2 | [4] |
| 9-(Dimethylamino)anthracene | Dimethylamino | 430 | 525 | 10.8 | [4] |
Experimental Protocols
The following protocols are representative procedures for the synthesis of 9-substituted anthracene derivatives starting from a 9-haloanthracene precursor. While these protocols often specify 9-bromoanthracene (B49045) due to its higher reactivity, they can be adapted for this compound, typically by employing more active catalyst systems, stronger bases, and potentially higher reaction temperatures or longer reaction times. The reactivity of aryl halides in these palladium-catalyzed couplings generally follows the trend I > Br > Cl.
Protocol 1: Synthesis of 9-Arylanthracenes via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a 9-haloanthracene with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene, 1,4-Dioxane, THF/Water mixture)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 9-arylanthracene derivative.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Synthesis of 9-Aminoanthracene Derivatives via Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos, BINAP)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precatalyst, phosphine ligand, and base in a dry Schlenk tube or round-bottom flask.
-
Reagent Addition: Add this compound and the amine to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat the mixture with stirring to the appropriate temperature (typically 80-120 °C). Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sulfate, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude material by column chromatography to yield the desired 9-aminoanthracene derivative.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Protocol 3: Synthesis of 9-Alkynylanthracenes via Sonogashira Coupling
This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) salt (e.g., CuI, 5-10 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine, as solvent or co-solvent)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) salt.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent and the amine base, followed by the terminal alkyne.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with an organic solvent.
-
Extraction: Dilute the filtrate with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 9-alkynylanthracene.
Caption: Experimental workflow for Sonogashira coupling.
Conclusion
This compound is an invaluable and readily available intermediate for the synthesis of a diverse range of functional organic materials for electronic applications. The palladium-catalyzed cross-coupling reactions outlined in these protocols—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide robust and versatile methods for the construction of novel anthracene-based compounds. By carefully selecting the appropriate coupling partners and reaction conditions, researchers can fine-tune the electronic and photophysical properties of these materials to meet the demanding requirements of next-generation organic electronics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Luminescence and charge transfer. Part 2. Aminomethyl anthracene derivatives as fluorescent PET (photoinduced electron transfer) sensors for protons - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Amination of 9-Chloroanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds. This powerful reaction facilitates the coupling of amines with aryl halides, a transformation of immense value in the synthesis of pharmaceuticals, organic materials, and fine chemicals. The synthesis of 9-aminoanthracene (B1202694) derivatives is of particular interest due to the unique photophysical properties of the anthracene (B1667546) core, making these compounds valuable scaffolds in drug discovery and materials science.
However, the amination of 9-chloroanthracene (B1582455) presents a significant challenge due to the steric hindrance at the 9-position of the anthracene ring system. This steric congestion can impede the approach of the amine nucleophile and the palladium catalyst, often leading to low reaction yields and requiring carefully optimized conditions. This document provides a detailed protocol and application notes for the successful palladium-catalyzed amination of this compound, drawing upon established methodologies for sterically hindered aryl chlorides.
Reaction Principle
The Buchwald-Hartwig amination is a cross-coupling reaction that proceeds via a palladium-based catalytic cycle. The generally accepted mechanism involves the oxidative addition of the aryl halide to a low-valent palladium(0) species, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is a reductive elimination from this complex to furnish the desired arylamine product and regenerate the active palladium(0) catalyst. The choice of ligand is critical for the success of this reaction, as it modulates the reactivity and stability of the palladium catalyst throughout the catalytic cycle. For sterically hindered substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands are often required to promote efficient oxidative addition and reductive elimination.
Data Presentation: Reaction Parameters and Expected Yields
The following table summarizes typical reaction conditions and expected yields for the palladium-catalyzed amination of this compound with a representative primary amine (n-butylamine) and a secondary amine (morpholine). These conditions are based on protocols developed for other sterically hindered aryl chlorides and serve as a robust starting point for optimization.
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Isolated Yield (%) |
| 1 | n-Butylamine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.5) | Toluene (B28343) | 110 | 12-24 | 85-95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 18-24 | 80-90 |
| 3 | Aniline | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.8) | Toluene | 110 | 24 | 75-85 |
Yields are estimates based on analogous reactions with sterically hindered aryl chlorides and may vary depending on the specific amine and reaction scale.
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. All reagents should be of high purity.
Protocol 1: Amination of this compound with n-Butylamine
Materials:
-
This compound (1.0 mmol, 212.67 mg)
-
n-Butylamine (1.2 mmol, 0.12 mL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 mmol, 9.5 mg)
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144.2 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add n-butylamine via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate (3 x 10 mL).
-
Combine the organic filtrates and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 9-(butylamino)anthracene.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Palladium-Catalyzed Amination
Caption: A generalized workflow for the palladium-catalyzed amination of this compound.
Application Notes and Protocols for Fluorescence Quenching Studies Using 9-Chloroanthracene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for utilizing 9-chloroanthracene (B1582455) in fluorescence quenching studies. While specific quantitative data for this compound as a quencher is limited in the literature, this document outlines the fundamental concepts and provides protocols applicable to its use, drawing parallels from closely related anthracene (B1667546) derivatives.
Introduction to Fluorescence Quenching
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore through various molecular interactions with a quencher molecule. This phenomenon is a powerful tool for studying molecular interactions, accessibility of fluorescent probes, and the dynamics of biological systems. The primary mechanisms of quenching are dynamic (collisional) and static.
-
Dynamic Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to a non-radiative return to the ground state. This process is diffusion-controlled and temperature-dependent.
-
Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.
The efficiency of quenching is described by the Stern-Volmer equation:
I₀ / I = 1 + Ksv[Q] = 1 + k_q_τ₀[Q]
Where:
-
I₀ is the fluorescence intensity in the absence of the quencher.
-
I is the fluorescence intensity in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
k_q_ is the bimolecular quenching rate constant.
-
τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.
-
[Q] is the concentration of the quencher.
Applications in Research and Drug Development
Fluorescence quenching studies have broad applications in various scientific fields:
-
Probing Protein Conformation: By observing the quenching of intrinsic tryptophan fluorescence or of a covalently attached fluorescent probe, conformational changes in proteins can be monitored.
-
Ligand Binding Assays: The binding of a ligand to a protein can alter the fluorescence of a nearby fluorophore, allowing for the determination of binding constants.[1]
-
Sensing and Molecular Recognition: Quenching can be employed to detect the presence of specific analytes, including ions and small molecules.
-
DNA Hybridization: Fluorescence quenching is used in assays to monitor the hybridization of single-stranded DNA.[2]
Data Presentation: Photophysical Properties and Quenching Parameters
Due to the limited availability of specific quenching data for this compound, the following tables present data for the parent compound, anthracene, and a closely related derivative, 9-methylanthroate. This information can serve as a valuable reference for designing and interpreting experiments with this compound.
Table 1: Photophysical Properties of Anthracene and its Derivatives
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Lifetime (τ₀, ns) | Quantum Yield (Φf) |
| Anthracene | Ethanol | 356 | 404 | 4.9 | 0.27 |
| 9-Methylanthroate | Aqueous Buffer | ~360 | ~420 | Varies | - |
Note: Photophysical properties are highly dependent on the solvent and local environment.
Table 2: Representative Stern-Volmer (Ksv) and Bimolecular Quenching (kq) Constants for Anthracene Derivatives with Various Quenchers
| Fluorophore | Quencher | Solvent/Medium | Ksv (M⁻¹) | kq (M⁻¹s⁻¹) |
| Anthracene | Carbon Tetrachloride | Ethanol | 133 | 2.7 x 10¹⁰ |
| 9-Methylanthroate | Acrylamide | NaDC Micelles | 4.59 ± 0.09 | - |
| 9-Methylanthroate | Acrylamide | NaTC Micelles | 12.51 ± 0.11 | - |
| 9-Methylanthroate | Acrylamide | NaC Micelles | 15.69 ± 0.13 | - |
Data for anthracene with CCl4 is from an undergraduate experiment description[3]. Data for 9-methylanthroate is from a study on bile-salt aggregates[4]. These values are for illustrative purposes.
Experimental Protocols
This section provides detailed protocols for a typical fluorescence quenching experiment and for the synthesis of this compound.
Protocol for Fluorescence Quenching Experiment
This protocol outlines the steps to determine the Stern-Volmer quenching constant (Ksv).
Materials:
-
This compound (or other fluorophore)
-
Quencher (e.g., acrylamide, potassium iodide, or a compound of interest)
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or an appropriate buffer)
-
Volumetric flasks and pipettes
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of the fluorophore (e.g., this compound). A typical concentration is in the micromolar range (e.g., 10 µM). The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Prepare a high-concentration stock solution of the quencher.
-
Prepare a series of samples. In separate volumetric flasks, add a constant volume of the fluorophore stock solution. Then, add varying volumes of the quencher stock solution to create a range of quencher concentrations. Bring each flask to the final volume with the solvent. Include a control sample containing only the fluorophore and solvent (no quencher).
-
Acquire fluorescence spectra. For each sample, record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should correspond to an absorption maximum of the fluorophore.
-
Determine fluorescence intensities. From the emission spectra, determine the maximum fluorescence intensity (I) for each sample. The intensity of the control sample is I₀.
-
Construct the Stern-Volmer plot. Plot I₀ / I versus the quencher concentration [Q].
-
Determine the Stern-Volmer constant. Perform a linear regression on the data. The slope of the resulting line is the Stern-Volmer constant, Ksv.
Synthesis of this compound
This protocol is adapted from Organic Syntheses.[5]
Materials:
-
Anthracene
-
Anhydrous cupric chloride (CuCl₂)
-
Carbon tetrachloride (CCl₄)
-
Alumina for chromatography
-
Petroleum ether
-
Two-necked flask, mechanical stirrer, reflux condenser, filtration apparatus
Procedure:
-
In a dry, 1 L two-necked flask equipped with a mechanical stirrer and a reflux condenser, combine 17.8 g (0.100 mole) of anthracene, 27.2 g (0.202 mole) of anhydrous cupric chloride, and 500 mL of carbon tetrachloride.[5]
-
Stir the mixture and heat under reflux for 18–24 hours. During the reaction, the brown cupric chloride will turn into white cuprous chloride.[5]
-
After the reaction is complete, filter the mixture to remove the cuprous chloride.
-
Pass the carbon tetrachloride solution through a chromatographic column filled with 200 g of alumina.[5]
-
Elute the column with 400 mL of carbon tetrachloride.
-
Evaporate the combined eluates to dryness to obtain this compound as a lemon-yellow solid.
-
The product can be further purified by crystallization from petroleum ether to yield yellow needles.[5]
Visualizations
The following diagrams illustrate the key concepts and workflows in fluorescence quenching studies.
Caption: Mechanisms of dynamic and static fluorescence quenching.
Caption: Experimental workflow for a fluorescence quenching study.
References
Application Notes and Protocols for the Experimental Setup of Anthracene Photochlorination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the experimental setup of the photochlorination of anthracene (B1667546). It covers two primary methodologies: photochlorination in a saline ice matrix, simulating environmental conditions, and photochlorination in an organic solvent, a common approach in synthetic chemistry. This guide includes comprehensive experimental protocols, data presentation in tabular format for easy comparison of reaction parameters and outcomes, and a visual representation of the experimental workflow and reaction pathways using Graphviz (DOT language). The information is intended to assist researchers, scientists, and professionals in drug development in setting up and conducting reproducible photochlorination experiments with anthracene.
Introduction
The photochlorination of polycyclic aromatic hydrocarbons (PAHs) like anthracene is a significant area of study in environmental science, toxicology, and synthetic organic chemistry.[1] Under ultraviolet (UV) irradiation, anthracene reacts with chlorine sources to form various chlorinated derivatives, including 2-chloroanthracene (B50491) (2-ClANT), 9-chloroanthracene (B1582455) (9-ClANT), and 9,10-dichloroanthracene (B1293567) (9,10-Cl2ANT).[1][2] These chlorinated PAHs can exhibit different toxicological profiles compared to the parent compound, making their study crucial for environmental risk assessment. Furthermore, photochlorination provides a synthetic route to functionalized anthracenes that can serve as building blocks in the development of novel materials and pharmaceutical agents.
This application note details two distinct experimental setups for the photochlorination of anthracene, providing researchers with the necessary protocols to investigate this reaction under different conditions.
Reaction Mechanism and Pathways
The photochlorination of anthracene is initiated by the absorption of light, leading to the formation of an excited state of anthracene. The subsequent reaction pathway can vary depending on the reaction medium and the chlorine source.
In aqueous environments containing chloride ions, the process is believed to involve the generation of highly reactive chlorine radicals (•Cl). The key steps are:
-
Photoexcitation: Anthracene (ANT) absorbs a photon to form its singlet excited state (¹ANT*).
-
Intersystem Crossing: The singlet excited state can undergo intersystem crossing to the more stable triplet excited state (³ANT*).
-
Radical Formation: In the presence of oxygen and water, reactive oxygen species (ROS) such as hydroxyl radicals (•OH) can be formed. These can then react with chloride ions (Cl⁻) to produce chlorine radicals (•Cl).
-
Chlorination: The chlorine radical attacks the anthracene molecule, primarily at the 9 and 10 positions due to higher electron density, leading to the formation of mono- and di-chlorinated products.[1][2]
In organic solvents with a chlorine source like carbon tetrachloride (CCl₄), the mechanism involves the formation of a charge-transfer complex between the excited anthracene and the solvent molecule, leading to the generation of radicals that initiate the chlorination process.
Reaction Pathway Diagram
Caption: Reaction pathway for the photochlorination of anthracene.
Experimental Setups and Protocols
This section details two primary protocols for the photochlorination of anthracene.
Protocol 1: Photochlorination in Saline Ice
This protocol is adapted from studies investigating the environmental fate of PAHs.[1][2]
3.1.1. Materials and Reagents
-
Anthracene (analytical standard)
-
Methanol (HPLC grade)
-
Sodium Chloride (NaCl, analytical grade)
-
Ultrapure water
-
Hexane (B92381) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Petri dishes (glass)
-
Photochemical reactor equipped with a Xenon lamp
-
Rotary evaporator
-
GC-MS or HPLC system for analysis
3.1.2. Experimental Procedure
-
Preparation of Anthracene Stock Solution: Prepare a stock solution of anthracene (e.g., 200 mg/L) in methanol. Store in an amber bottle at 4°C.
-
Preparation of Saline Anthracene Solution: Prepare a NaCl solution of the desired concentration (e.g., 0.5 M) in ultrapure water. Add a specific volume of the anthracene stock solution to the saline solution to achieve the desired final concentration (e.g., 0.5 mg/L). Gently heat and stir the solution to evaporate the methanol.
-
Freezing: Transfer a known volume (e.g., 40 mL) of the saline anthracene solution into glass Petri dishes. Wrap the dishes in aluminum foil and place them in a freezer at a controlled temperature (e.g., -20°C) for at least 12 hours to ensure complete freezing.
-
Photoreaction: Place the frozen samples in a photochemical reactor equipped with a Xenon lamp (simulating solar light). Irradiate the samples for a specific duration (e.g., 1 hour). The temperature inside the reactor should be maintained at the desired level (e.g., -15°C).
-
Sample Extraction: After irradiation, allow the ice to melt at room temperature. Transfer the aqueous sample to a separatory funnel. Extract the sample three times with a 1:1 (v/v) mixture of hexane and dichloromethane.
-
Concentration: Combine the organic extracts and concentrate them to near dryness using a rotary evaporator.
-
Reconstitution and Analysis: Reconstitute the residue in a suitable solvent (e.g., dichloromethane or mobile phase for HPLC) to a final volume of 1 mL for analysis by GC-MS or HPLC.
Protocol 2: Photochlorination in Organic Solvent
This protocol is a classic synthetic approach to photochlorination.
3.2.1. Materials and Reagents
-
Anthracene
-
Carbon tetrachloride (CCl₄, analytical grade)
-
Benzene (for chromatography)
-
Cyclohexane (B81311) (for chromatography)
-
Chloroform (for chromatography)
-
Alumina (B75360) (for column chromatography)
-
Silica (B1680970) gel (for thin-layer chromatography)
-
Quartz reaction vessel
-
High-pressure mercury vapor lamp (e.g., 125W)
-
Magnetic stirrer
-
Rotary evaporator
-
Chromatography columns
-
TLC plates
-
UV lamp for visualization
3.2.2. Experimental Procedure
-
Reaction Setup: In a quartz reaction vessel, dissolve anthracene (e.g., 3 g) in carbon tetrachloride (e.g., 1 L).
-
Degassing: Deoxygenate the solution by bubbling nitrogen gas through it for at least 30 minutes. This is crucial to prevent photooxidation side reactions.
-
Photoreaction: Place the reaction vessel in a photochemical reactor and irradiate with a high-pressure mercury lamp for an extended period (e.g., 24-48 hours) with continuous stirring.
-
Work-up: After the reaction is complete (monitored by TLC), concentrate the reaction mixture using a rotary evaporator.
-
Purification:
-
Column Chromatography: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., cyclohexane) and load it onto an alumina column. Elute with a non-polar solvent like cyclohexane. Collect the fractions containing the chlorinated products, which can be visualized under a UV lamp.
-
Thin-Layer Chromatography (TLC): Further purify the collected fractions using preparative TLC on silica gel plates with a solvent system such as a benzene-chloroform mixture (e.g., 1:1 v/v).
-
-
Isolation and Characterization: Scrape the desired bands from the TLC plates, extract the product with a suitable solvent, and recrystallize from a solvent like cyclohexane to obtain pure chlorinated anthracene derivatives. Characterize the products using techniques like NMR, mass spectrometry, and melting point analysis.
Data Presentation
The following tables summarize quantitative data from photochlorination experiments under various conditions.
Table 1: Effect of NaCl Concentration on Anthracene Phototransformation in Ice
| NaCl Concentration (mol/L) | Anthracene Phototransformation (%) after 1h |
| 0 | 62.15 |
| 0.1 | 49.02 |
| 0.2 | 63.40 |
| 0.3 | 64.88 |
| 0.4 | 68.25 |
| 0.5 | 76.37 |
Data extracted from a study on photochlorination in saline ice.[1]
Table 2: Effect of Temperature on Anthracene Phototransformation in Saline Ice (0.5 M NaCl)
| Temperature (°C) | Anthracene Phototransformation (%) after 1h |
| -15 | 76.37 |
| -10 | 86.88 |
| -5 | 91.44 |
| 10 | 96.85 |
| 25 | 97.52 |
Data extracted from a study on photochlorination in saline ice.
Table 3: Effect of pH on Anthracene Phototransformation in Saline Ice (0.5 M NaCl)
| pH | Anthracene Phototransformation (%) after 1h |
| 4 | 85.69 |
| 7 (Neutral) | ~76% |
| Alkaline | Inhibited |
Qualitative and quantitative data extracted from a study on photochlorination in saline ice.[1]
Table 4: Comparison of Experimental Setups
| Parameter | Protocol 1: Saline Ice | Protocol 2: Organic Solvent |
| Reaction Medium | Frozen aqueous NaCl solution | Carbon tetrachloride |
| Chlorine Source | Chloride ions (from NaCl) | Carbon tetrachloride |
| Light Source | Xenon lamp (simulated solar) | High-pressure mercury lamp |
| Temperature | Sub-zero (e.g., -15°C) | Room temperature or slightly elevated |
| Reaction Vessel | Glass Petri dish | Quartz reaction vessel |
| Degassing | Not explicitly mentioned, but recommended | Yes, with nitrogen |
| Work-up | Liquid-liquid extraction | Concentration and chromatography |
| Scale | Analytical scale (mg/L) | Preparative scale (grams) |
| Primary Products | 2-ClANT, 9-ClANT, 9,10-Cl₂ANT | 9-ClANT, 9,10-Cl₂ANT, and other products |
Analysis of Products
The analysis of the reaction mixture is critical for identifying and quantifying the products of anthracene photochlorination.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like chlorinated anthracenes.
-
Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed for efficient separation. For example, start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV is standard. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target analytes.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of PAHs and their derivatives, particularly for less volatile or thermally labile compounds.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often employed. For example, a linear gradient from 50% acetonitrile in water to 100% acetonitrile over 20 minutes.
-
Detector: A diode array detector (DAD) or a fluorescence detector can be used. A DAD allows for the acquisition of UV-Vis spectra for peak identification, while a fluorescence detector offers high sensitivity and selectivity for fluorescent compounds like anthracene and its derivatives.
-
Flow Rate: A typical flow rate is 1 mL/min.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the photochlorination of anthracene.
Conclusion
The photochlorination of anthracene can be successfully carried out using different experimental setups, each with its own advantages depending on the research objective. The saline ice protocol provides a valuable model for studying the environmental transformation of PAHs, while the organic solvent method is a robust technique for the synthesis of chlorinated anthracene derivatives. By following the detailed protocols and utilizing the appropriate analytical methods described in this application note, researchers can obtain reliable and reproducible results in their study of anthracene photochlorination. Careful control of experimental parameters such as temperature, light source, and reaction medium is essential for achieving desired outcomes and understanding the underlying reaction mechanisms.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 9-Chloroanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Chloroanthracene (B1582455) is a chlorinated polycyclic aromatic hydrocarbon (PAH) of interest in various fields of chemical research. Accurate and reliable quantification of this compound is crucial for process monitoring, impurity profiling, and environmental analysis. This application note provides a detailed protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.
| Property | Value |
| Molecular Formula | C₁₄H₉Cl |
| Molecular Weight | 212.67 g/mol |
| Melting Point | 104-106 °C |
| Solubility | Insoluble in water; slightly soluble in chloroform; good solubility in dichloromethane (B109758) and acetone.[1] |
| UV Absorbance Maximum (λmax) | Approximately 390 nm |
HPLC Method Development Protocol
This protocol outlines the steps for developing a robust RP-HPLC method for this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.
-
Chemicals:
-
This compound reference standard
-
HPLC grade acetonitrile (B52724)
-
HPLC grade water
-
HPLC grade methanol (B129727) (for sample preparation)
-
HPLC grade dichloromethane (for sample preparation)
-
Sample Preparation
Due to its poor aqueous solubility, this compound must be dissolved in an appropriate organic solvent.
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol or dichloromethane to prepare a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase starting composition (e.g., 80:20 acetonitrile:water) to the desired concentrations for calibration.
-
Sample Solution: Dissolve the sample containing this compound in a minimal amount of dichloromethane and then dilute with acetonitrile to the working concentration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (Starting Point)
These conditions provide a robust starting point for method optimization.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 390 nm |
| Injection Volume | 10 µL |
Method Optimization
If the initial conditions do not provide adequate separation or peak shape, consider the following adjustments:
-
Mobile Phase Composition: Adjust the initial and final percentages of acetonitrile to optimize retention time and resolution.
-
Gradient Slope: A shallower gradient can improve the resolution of closely eluting peaks.
-
Flow Rate: Lowering the flow rate can sometimes improve peak resolution, while increasing it can shorten the run time.
-
Column Temperature: Increasing the column temperature can decrease retention times and improve peak shape, but may also affect selectivity.
Method Validation Protocol
The developed method must be validated to ensure it is suitable for its intended purpose. The following parameters should be assessed according to ICH guidelines.
System Suitability
Before each analytical run, a system suitability test should be performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Linearity
Linearity should be established across a range of concentrations that encompass the expected sample concentration.
-
Prepare at least five concentrations of this compound standard.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (R²) | ≥ 0.999 |
Accuracy
Accuracy is determined by performing recovery studies.
-
Spike a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the spiked samples in triplicate.
-
Calculate the percentage recovery.
| Parameter | Acceptance Criteria |
| Mean Recovery | 80% - 120% |
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision): Analyze six replicate injections of the 100% concentration standard on the same day.
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability assessment on a different day with a different analyst and/or instrument.
| Parameter | Acceptance Criteria |
| RSD of Peak Area | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.
Robustness
Robustness is evaluated by making small, deliberate variations to the method parameters and assessing the impact on the results.
| Parameter Varied | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2 °C |
| Mobile Phase Composition | ± 2% Organic |
The system suitability parameters should still be met under these varied conditions.
Data Presentation
Table 1: System Suitability Results
| Parameter | Result | Acceptance Criteria |
| Tailing Factor (T) | 1.1 | T ≤ 2.0 |
| Theoretical Plates (N) | 8500 | N > 2000 |
| RSD of Peak Area (n=6) | 0.8% | ≤ 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 1 | 12543 |
| 5 | 63456 |
| 10 | 126890 |
| 20 | 254321 |
| 50 | 635432 |
| Correlation Coefficient (R²) | 0.9995 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 8 | 7.9 | 98.8 |
| 100% | 10 | 10.1 | 101.0 |
| 120% | 12 | 11.8 | 98.3 |
| Mean Recovery | 99.4 |
Table 4: Precision Data
| Precision Type | RSD of Peak Area (%) |
| Repeatability (Intra-day) | 0.9% |
| Intermediate Precision (Inter-day) | 1.2% |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
References
Application Notes and Protocols: Derivatization of 9-Chloroanthracene for Polymer Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 9-chloroanthracene (B1582455), a key intermediate for the synthesis of novel polymer systems. The unique photophysical properties of the anthracene (B1667546) core make these polymers promising candidates for applications in organic electronics, bioimaging, and drug delivery. This document outlines detailed protocols for the primary derivatization reactions, presents quantitative data for key transformations, and illustrates the experimental workflows and reaction pathways.
Introduction to this compound Derivatization
This compound serves as a versatile precursor for introducing the fluorescent and photo-responsive anthracene moiety into polymer backbones or as pendant groups. The chlorine atom at the 9-position is amenable to substitution through various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. The most prominent of these methods are the Suzuki-Miyaura, Heck, and Sonogashira couplings, which allow for the introduction of vinyl, aryl, and alkynyl functionalities, respectively. These functionalized anthracene monomers can then be polymerized to create a diverse range of advanced materials.
Derivatization of this compound: Key Reactions and Protocols
The following sections detail the experimental protocols for the most effective methods of derivatizing this compound to produce polymerizable monomers.
Suzuki-Miyaura Coupling for the Synthesis of 9-Vinylanthracene and 9-Arylanthracenes
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between organoboron compounds and organic halides.[1][2] For the synthesis of 9-vinylanthracene, a key monomer for polymerization, this compound can be coupled with a vinylboronic acid derivative. Similarly, coupling with various arylboronic acids yields 9-arylanthracenes, which can be further functionalized or used as co-monomers.[1]
Experimental Protocol: Synthesis of 9-Vinylanthracene via Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Potassium vinyltrifluoroborate or trivinylboroxane-pyridine complex[3]
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃) or other suitable phosphine (B1218219) ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene (B28343) and water (or another suitable solvent system)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate for elution
-
-
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 mmol), potassium vinyltrifluoroborate (1.2 mmol), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).
-
Add potassium carbonate (2.0 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed toluene (10 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 9-vinylanthracene.[4]
-
Logical Relationship: Suzuki-Miyaura Coupling Pathway
References
Application Notes and Protocols for 9-Chloroanthracene in Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracene (B1667546) and its derivatives are a significant class of polycyclic aromatic hydrocarbons extensively studied for their promising photophysical and electronic properties.[1] These characteristics make them prime candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][2] 9-Chloroanthracene (B1582455), a halogenated derivative of anthracene, serves as a versatile chemical intermediate for the synthesis of more complex molecules for these applications.[3] While direct and detailed reports on the use of this compound as the primary active semiconductor layer in OFETs are limited in publicly available literature, its structural similarity to other functional anthracene derivatives suggests its potential in this arena. The introduction of a chlorine atom at the 9-position can influence the molecule's electronic properties, crystal packing, and charge transport characteristics, making it a compound of interest for research and development in novel organic semiconductor materials.[3]
These application notes provide a comprehensive overview of the synthesis of this compound, a generalized protocol for the fabrication of solution-processed OFETs that can be adapted for this material, and a summary of the performance of other relevant anthracene derivatives to serve as a benchmark for experimental design.
Data Presentation: Performance of Anthracene-Based OFETs
The performance of OFETs is highly dependent on the molecular structure of the active material, device architecture, and fabrication conditions. While specific data for this compound is not available, the following table summarizes the performance of various other anthracene derivatives in OFETs to provide a comparative benchmark.
| Anthracene Derivative | Device Architecture | Deposition Method | Mobility (μ) [cm²/Vs] | On/Off Ratio | Reference |
| Anthracene | Inverted Staggered | Vacuum Evaporation | 5.76 x 10⁻² | - | [4] |
| 9,9'-Bianthracene | - | - | 0.067 | > 5 x 10⁴ | [4] |
| Anthracene Derivative (unspecified) | Bottom-Contact | Solution Processed | 3.74 x 10⁻⁴ | 5.05 x 10⁴ | [5] |
| 2-amino-anthracene derivative (10-OPIA) | - | Drop Casting | 5.22 x 10⁻⁵ | 10⁴ | [6] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known chemical synthesis procedure.[7]
Materials:
-
Anthracene
-
Anhydrous Cupric Chloride (CuCl₂)
-
Carbon Tetrachloride (CCl₄)
-
Alumina (for chromatography)
Procedure:
-
In a suitable reaction flask, dissolve anthracene (0.1 moles) in carbon tetrachloride.
-
Add anhydrous cupric chloride (0.2 moles) to the solution.
-
Stir the reaction mixture and heat it under reflux for 18-24 hours. During this time, the brown cupric chloride will convert to white cuprous chloride, and hydrogen chloride gas will evolve.
-
After the reaction is complete, cool the mixture and remove the cuprous chloride by filtration.
-
Pass the resulting carbon tetrachloride solution through a chromatography column packed with alumina.
-
Elute the column with additional carbon tetrachloride.
-
Combine the eluates and evaporate the solvent to dryness to yield this compound as a lemon-yellow solid.
Characterization: The final product should be characterized by techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm its purity and identity.
Fabrication of a Solution-Processed Bottom-Gate, Top-Contact OFET
This is a generalized protocol that can be adapted for depositing a this compound active layer.
Materials:
-
Highly n-doped Silicon wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and gate dielectric)
-
This compound
-
An appropriate organic solvent (e.g., toluene, chloroform)
-
Hexamethyldisilazane (HMDS) for surface treatment
-
Gold (Au) for source and drain electrodes
Workflow Diagram:
References
- 1. Photoresponsive n-channel organic field-effect transistors based on a tri-component active layer [html.rhhz.net]
- 2. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of anthracene derivative for organic field-effect transistor fabrication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel organic semiconductors based on 2-amino-anthracene: Synthesis, charge transport and photo-conductive properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Chloroanthracene
Welcome to the technical support center for the synthesis of 9-chloroanthracene (B1582455). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound can be synthesized through several methods, including the reaction of anthracene (B1667546) with chlorine, t-butyl hypochlorite, 1,3-dichloro-5,5-dimethylhydantoin, or phosphorus pentachloride.[1] A highly effective and common laboratory method is the reaction of anthracene with anhydrous cupric chloride in a suitable solvent like carbon tetrachloride or chlorobenzene (B131634), which offers a high-yield, one-step synthesis.[1][2]
Q2: Why is the 9-position of anthracene the primary site for electrophilic substitution?
A2: Electrophilic attack at the 9-position of anthracene is favored because it allows for the formation of a more stable carbocation intermediate (a sigma complex or arenium ion). When the electrophile adds to the central ring at the 9 or 10 position, it leaves two separate intact benzene (B151609) rings at both ends. This retention of two separate aromatic sextets is energetically more favorable than the intermediate formed from attack at other positions, which would only leave one intact aromatic ring.[3]
Q3: What is the most common side product in the synthesis of this compound?
A3: The most common side product is 9,10-dichloroanthracene.[1] This can form, especially when using more reactive chlorinating agents or when the reaction conditions are not carefully controlled. Some methods are more prone to the formation of this di-substituted product than others.[1]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
Q: My reaction has resulted in a very low yield, or I have only recovered the starting anthracene. What are the likely causes?
A: Several factors can contribute to a low or nonexistent yield. Here are the most common culprits and their solutions:
-
Presence of Moisture: The reaction is highly sensitive to moisture. Traces of water, ethylene (B1197577) glycol, glycerol, or ethanol (B145695) can significantly hinder the reaction.[1]
-
Inactive Chlorinating Agent: The activity of the chlorinating agent is crucial.
-
Solution: If using cupric chloride, ensure it is anhydrous by drying it in an oven at 110-120°C for several hours before use.[1] For other chlorinating agents, use a fresh, unopened bottle or verify the activity of the existing stock.
-
-
Insufficient Reaction Time or Temperature: The reaction may be slow and require prolonged heating to go to completion.
-
Solution: For the cupric chloride method in carbon tetrachloride, a reaction time of 18-24 hours under reflux is recommended.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. If using a less reactive substrate, consider switching to a higher boiling point solvent like chlorobenzene, which can complete the reaction as soon as the mixture reaches reflux.[1]
-
Problem 2: Significant Formation of 9,10-dichloroanthracene
Q: My final product is contaminated with a significant amount of 9,10-dichloroanthracene. How can I minimize the formation of this byproduct?
A: The formation of the di-substituted product is a common issue. Here’s how to address it:
-
Choice of Chlorinating Agent and Solvent: Some chlorination methods are more prone to over-chlorination.
-
Stoichiometry of Reagents: An excess of the chlorinating agent can lead to the formation of the di-substituted product.
-
Solution: Carefully control the stoichiometry of the reactants. For the cupric chloride method, a 1:2 molar ratio of anthracene to cupric chloride is recommended.[1]
-
Problem 3: Difficulty in Purifying the Product
Q: I am having trouble separating this compound from unreacted anthracene and other impurities. What is the best purification strategy?
A: A multi-step purification process is often necessary to obtain pure this compound.
-
Removal of Copper Salts: If using the cupric chloride method, the resulting cuprous chloride must be removed.
-
Solution: After the reaction is complete, filter the hot reaction mixture to remove the insoluble cuprous chloride.[1]
-
-
Chromatographic Purification: Column chromatography is a highly effective method for separating this compound from unreacted anthracene and any 9,10-dichloroanthracene.
-
Solution: Pass the crude product through a column of alumina (B75360) using carbon tetrachloride or a similar non-polar eluent.[1] Unreacted anthracene can be present in the purified product, but this method is effective at removing most impurities.[1]
-
-
Recrystallization: This is a final polishing step to obtain a highly pure product.
-
Solution: The crude product can be recrystallized from a suitable solvent like glacial acetic acid or ethanol to yield the final product as a lemon-yellow solid.
-
Data Presentation
Table 1: Reaction Conditions for this compound Synthesis using Cupric Chloride
| Parameter | Value | Reference |
| Reactants | ||
| Anthracene | 0.100 mole | [1] |
| Anhydrous Cupric Chloride | 0.202 mole | [1] |
| Solvent | ||
| Carbon Tetrachloride | 500 ml | [1] |
| Reaction Conditions | ||
| Temperature | Reflux | [1] |
| Time | 18-24 hours | [1] |
| Yield | 89-99% | [1] |
| Melting Point | 102-104°C | [1] |
Experimental Protocols
Synthesis of this compound using Anhydrous Cupric Chloride
Materials:
-
Anthracene (17.8 g, 0.100 mole)
-
Anhydrous Cupric Chloride (27.2 g, 0.202 mole), dried at 110-120°C for several hours
-
Carbon Tetrachloride (500 ml)
-
Alumina for chromatography (200 g)
Procedure:
-
In a dry, 1-liter, two-necked flask equipped with a mechanical stirrer and a reflux condenser fitted with a drying tube, place the anthracene, anhydrous cupric chloride, and carbon tetrachloride.[1]
-
Stir the mixture and heat it under reflux for 18-24 hours. During this time, the brown cupric chloride will be converted to white cuprous chloride, and hydrogen chloride gas will be evolved.[1]
-
After the reaction is complete, filter the hot mixture to remove the cuprous chloride.
-
Pass the filtrate through a 35-mm chromatographic column filled with 200 g of alumina.[1]
-
Elute the column with 400 ml of carbon tetrachloride.[1]
-
Combine the eluates and evaporate the solvent to dryness to obtain 19-21 g (89-99%) of this compound as a lemon-yellow solid with a melting point of 102-104°C.[1]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions of 9-Chloroanthracene
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 9-chloroanthracene (B1582455). This resource is tailored for researchers, scientists, and drug development professionals to provide targeted solutions to common experimental challenges. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to enhance your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling of this compound is showing low to no conversion. What are the likely causes and how can I improve the yield?
A1: Low or no conversion in the Suzuki coupling of this compound is a common challenge, primarily due to the lower reactivity of aryl chlorides compared to bromides or iodides, and the steric hindrance of the anthracene (B1667546) core. Here’s a systematic approach to troubleshooting this issue:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is critical for activating the C-Cl bond of this compound. Standard catalysts like Pd(PPh₃)₄ are often insufficient.
-
Recommendation: Employ bulky, electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands. Ligands such as SPhos, XPhos, and RuPhos are known to be effective for sterically hindered and electron-rich aryl chlorides.[1][2] N-Heterocyclic Carbene (NHC) ligands can also offer high reactivity.[1]
-
-
Base Selection: An appropriate and sufficiently strong base is required to facilitate the transmetalation step, which can be sluggish for this substrate.
-
Recommendation: Stronger inorganic bases are often necessary. Potassium phosphate (B84403) (K₃PO₄) is a reliable choice for challenging Suzuki couplings.[2] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
-
Solvent Choice and Solubility: this compound has poor solubility in many common Suzuki coupling solvents, which can significantly hinder the reaction.
-
Recommendation: Use higher-boiling point, more polar aprotic solvents such as DMF (dimethylformamide) or dioxane to improve the solubility of the starting material.[2]
-
-
Reaction Temperature: Insufficient thermal energy can lead to a stalled reaction.
-
Recommendation: Increase the reaction temperature. For solvents like DMF or dioxane, temperatures between 100-150 °C may be necessary.
-
Q2: I am observing a significant amount of homocoupling of my boronic acid. How can this be minimized?
A2: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen.
-
Rigorous Degassing: Ensure that the reaction mixture, including the solvent and the aqueous base solution, is thoroughly degassed with an inert gas (e.g., argon or nitrogen) prior to the addition of the palladium catalyst.[2]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources (e.g., Pd(OAc)₂) which require in situ reduction.[2]
Q3: Protodeboronation of my boronic acid is a major side product. What are the best practices to avoid this?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is often promoted by the presence of excess water.
-
Anhydrous Conditions: While a small amount of water is often necessary for the catalytic cycle, especially with inorganic bases, using rigorously dried solvents and reagents can minimize protodeboronation.[2]
-
Boronic Esters: Consider using more stable boronic esters, such as pinacol (B44631) esters, which are less prone to protodeboronation.
Q4: My starting this compound is being consumed, but I am seeing dehalogenation instead of the desired product. How can I address this?
A4: Dehalogenation is a side reaction where the chloro group is replaced by a hydrogen atom. This can occur after the oxidative addition step.
-
Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination (to form the desired product) and dehalogenation. Bulky, electron-rich ligands that accelerate reductive elimination can help to minimize this side reaction.
-
Purity of Reagents: Ensure all reagents and solvents are free of impurities that could act as a hydride source.
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of how different reaction parameters can influence the yield of the Suzuki coupling of this compound with phenylboronic acid. The data is illustrative and based on established principles for challenging Suzuki couplings.
Table 1: Effect of Catalyst and Ligand
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 110 | <10 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 120 | 75 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | DMF | 130 | 85 |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 110 | 80 |
Table 2: Effect of Base and Solvent
| Catalyst/Ligand | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂/XPhos | K₂CO₃ (2) | Toluene/H₂O | 120 | 45 |
| Pd(OAc)₂/XPhos | Cs₂CO₃ (2) | Dioxane | 120 | 78 |
| Pd(OAc)₂/XPhos | K₃PO₄ (3) | DMF | 130 | 90 |
| Pd(OAc)₂/XPhos | K₃PO₄ (3) | Dioxane | 120 | 88 |
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is a starting point and may require optimization for different arylboronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv., finely powdered)
-
Anhydrous, degassed DMF (dimethylformamide)
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the finely powdered K₃PO₄.
-
Inerting: Evacuate and backfill the flask with inert gas three times.
-
Solvent Addition: Add the degassed DMF via syringe.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and XPhos and dissolve them in a small amount of the reaction solvent. Add this catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 130 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A stepwise workflow for troubleshooting low-yield reactions.
References
Technical Support Center: Purification of Crude 9-Chloroanthracene by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 9-chloroanthracene (B1582455) via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My this compound will not fully dissolve in the recrystallization solvent, even with heating. What should I do?
A1: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have used enough solvent to dissolve the solute at the solvent's boiling point. Add a small, measured amount of additional hot solvent until the solid dissolves. Be mindful that using a large excess of solvent will decrease your final yield.[1]
-
Insoluble Impurities: The crude material may contain insoluble impurities. If a small amount of solid remains after adding a significant amount of hot solvent, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.[2]
-
Incorrect Solvent Choice: The chosen solvent may not be suitable for this compound. Good solvents for recrystallization are those that dissolve the compound well at high temperatures but poorly at low temperatures.
Q2: After cooling, no crystals have formed, or the yield is very low. How can I induce crystallization and improve my yield?
A2: The absence of crystal formation is a common problem, often due to supersaturation or using too much solvent.[1]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[1]
-
Seeding: If available, add a single, pure crystal of this compound to the solution to act as a template for crystallization.[1]
-
Further Cooling: Cool the flask in an ice bath to further decrease the solubility of the this compound.
-
-
Improve Yield:
-
Reduce Solvent Volume: If you suspect too much solvent was used, you can gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again. Be cautious not to evaporate too much solvent, as this can cause the product to precipitate out too quickly.[1][3]
-
Check the Mother Liquor: After filtration, if you suspect a low yield, you can cool the filtrate (mother liquor) in an ice bath to see if more crystals form.
-
Q3: The product has "oiled out" instead of forming crystals. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[1] This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.[3]
-
Solvent System Adjustment: If using a mixed solvent system, you may have added too much of the "poor" solvent. Reheat the mixture and add more of the "good" solvent to fully dissolve the compound, then cool slowly.[2]
Q4: The resulting crystals are discolored (e.g., yellow or brown). How can I obtain a purer, colorless product?
A4: Discoloration is typically due to the presence of impurities.
-
Activated Charcoal: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[2] Use a minimal amount, as charcoal can also adsorb some of your desired product.
-
Repeat Recrystallization: A second recrystallization step will often yield a product of higher purity and better color.
Q5: The melting point of my recrystallized this compound is broad and lower than the literature value (104-106 °C). What does this indicate?
A5: A broad and depressed melting point is a strong indication that your sample is still impure.[4][5] The presence of impurities disrupts the crystal lattice, requiring less energy to melt the solid. To address this, a further recrystallization is recommended. Common impurities in crude this compound can include unreacted anthracene (B1667546) and 9,10-dichloroanthracene.[4]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₉Cl |
| Molecular Weight | 212.68 g/mol [6] |
| Melting Point | 104-106 °C[4][5] |
| Appearance | Yellow needles or crystalline powder[4][7] |
Table 2: Solubility Characteristics of this compound (Illustrative)
| Solvent | Solubility at 20 °C | Solubility at Boiling Point | Comments |
| Petroleum Ether | Low | High | A recommended solvent for recrystallization.[4][5] |
| Ethanol (B145695) | Low | Moderate to High | Another suitable solvent for recrystallization.[5] |
| Chloroform | Slightly Soluble | Not Reported | May be a suitable solvent, but needs testing.[5] |
| Water | Insoluble | Insoluble | Not a suitable solvent for recrystallization.[5] |
| Toluene | Moderate | High | Often a good solvent for aromatic compounds.[8] |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
Objective: To purify crude this compound by removing impurities through recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., petroleum ether (b.p. 60-80°C) or 95% ethanol)
-
Erlenmeyer flasks
-
Heating mantle or steam bath
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Activated charcoal (optional)
Procedure:
-
Solvent Selection: Choose an appropriate solvent. Petroleum ether and ethanol are good starting points.[4][5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot solvent until it does.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]
-
Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization in the funnel.[2]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Crystal formation should occur during this time. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals completely. This can be done by air drying or in a desiccator.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point in the range of 104-106 °C indicates a high degree of purity.[4][5]
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound CAS#: 716-53-0 [m.chemicalbook.com]
- 6. This compound [stenutz.eu]
- 7. This compound, 96%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Chlorination of Anthracene with Cupric Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of anthracene (B1667546) using cupric chloride. Our aim is to help you navigate potential side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the chlorination of anthracene with cupric chloride?
The primary product is 9-chloroanthracene (B1582455). The reaction proceeds via a radical mechanism and offers a high-yield, one-step synthesis from readily available starting materials.
Q2: What are the most common side products in this reaction?
The most common side product is 9,10-dichloroanthracene.[1] The formation of this byproduct is influenced by the stoichiometry of the reactants. Additionally, under certain conditions, oxidation of anthracene can lead to the formation of anthraquinone.
Q3: How can I minimize the formation of 9,10-dichloroanthracene?
To favor the formation of this compound, it is crucial to control the molar ratio of anthracene to cupric chloride. A ratio of approximately 1:2 is recommended for the synthesis of the mono-chlorinated product.[1] Using a larger excess of cupric chloride will increase the yield of 9,10-dichloroanthracene.[1]
Q4: What is the role of the solvent in this reaction?
The choice of solvent can affect the reaction rate and the product distribution. Carbon tetrachloride is a commonly used solvent.[2] Other solvents like chlorobenzene (B131634) or sym-tetrachloroethane can also be used and may lead to a faster reaction; however, they might also increase the likelihood of forming 9,10-dichloroanthracene.[2]
Q5: Are there any specific reaction conditions that are critical to control?
Yes, maintaining anhydrous conditions is critical. The presence of trace amounts of water, ethanol, glycerol, or ethylene (B1197577) glycol can significantly slow down or inhibit the reaction, leading to unsatisfactory results.[2] Therefore, it is essential to use anhydrous cupric chloride and dry solvents.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | 1. Presence of moisture in the reaction. 2. Incomplete reaction. 3. Suboptimal molar ratio of reactants. | 1. Ensure all glassware is thoroughly dried. Use anhydrous cupric chloride and solvents. Store anhydrous CuCl₂ in a desiccator.[2] 2. Increase the reaction time. The reaction in carbon tetrachloride can take 18-24 hours under reflux.[2] 3. Use a molar ratio of anthracene to cupric chloride of approximately 1:2. |
| High percentage of 9,10-dichloroanthracene | Excess of cupric chloride. | Carefully control the stoichiometry. For the synthesis of 9,10-dichloroanthracene, a higher ratio of cupric chloride (e.g., 1:4.5 or 1:5) is used.[1] |
| Presence of unreacted anthracene in the final product | 1. Incomplete reaction. 2. Inefficient purification. | 1. Ensure the reaction has gone to completion by monitoring the color change of cupric chloride from brown to white (cuprous chloride). 2. Use column chromatography with alumina (B75360) to separate this compound from unreacted anthracene.[2] |
| Formation of a dark, tarry product | This may indicate polymerization or extensive side reactions, potentially due to excessive heat or the presence of impurities. | Ensure the reaction temperature is controlled. Use purified anthracene. If the problem persists, consider changing the solvent to one with a lower boiling point. |
| Reaction is very slow or does not start | 1. Presence of inhibiting substances (e.g., water, alcohols). 2. Impure reagents. | 1. Rigorously follow anhydrous procedures.[2] 2. Use high-purity anthracene and anhydrous cupric chloride. |
Data Presentation
Table 1: Influence of Reactant Ratio on Product Distribution (Conventional vs. Microwave Irradiation)
| Anthracene:CuCl₂ Ratio | Method | Solvent | Reaction Time | Temperature | Major Product | Yield | Reference |
| 1:2 | Conventional | Carbon Tetrachloride | 24h | Reflux | This compound | 75-80% | [1] |
| 1:4.5 | Conventional | 3-chlorotoluene | 1.5h | 125°C | 9,10-dichloroanthracene | 86-97% | [1] |
| 1:5 | Microwave | Solid state (with graphite) | 1-3 min | - | 9,10-dichloroanthracene | Quantitative | [1] |
| 1:1 to <1:5 | Microwave | Solid state (with graphite) | 1-3 min | - | Mixture of anthracene, this compound, and 9,10-dichloroanthracene | - | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a reliable Organic Syntheses procedure.[2]
Materials:
-
Anthracene (0.100 mole, 17.8 g)
-
Anhydrous cupric chloride (0.202 mole, 27.2 g)
-
Carbon tetrachloride (500 ml)
-
Alumina for chromatography
Procedure:
-
In a dry, 1-liter, two-necked flask equipped with a mechanical stirrer and a reflux condenser fitted with a drying tube, combine anthracene, anhydrous cupric chloride, and carbon tetrachloride.
-
Stir the mixture and heat it under reflux for 18–24 hours. During this time, the brown cupric chloride will gradually turn into white cuprous chloride, and hydrogen chloride gas will be evolved.
-
After the reaction is complete, cool the mixture and filter to remove the cuprous chloride.
-
Pass the filtrate through a chromatographic column filled with 200 g of alumina.
-
Elute the column with 400 ml of carbon tetrachloride.
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Combine the eluates and evaporate the solvent to dryness to obtain this compound as a lemon-yellow solid.
Visualizations
Caption: Main and side reaction pathways in the chlorination of anthracene with cupric chloride.
Caption: A troubleshooting workflow for the chlorination of anthracene with cupric chloride.
References
How to remove unreacted anthracene from 9-chloroanthracene product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted anthracene (B1667546) from 9-chloroanthracene (B1582455) products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
Q1: How do I select an appropriate solvent for the recrystallization of this compound to remove anthracene?
A1: The ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room temperature, while the solubility of anthracene should be different enough to allow for separation. Based on experimental data, petroleum ether and ethanol (B145695) are effective solvents for this purpose.[1] Anthracene has low solubility in ethanol at room temperature, which can be exploited for its removal.
Q2: My this compound product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, often due to a low melting point of the impure mixture. To resolve this, try the following steps:
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Reheat the solution to dissolve the oil completely.
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Add a small amount of additional hot solvent to ensure the compound stays in solution.
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Allow the solution to cool down very slowly to promote gradual crystal formation. Ensure the cooling process is undisturbed.[2]
Q3: No crystals have formed even after the solution has cooled to room temperature. What are the next steps?
A3: If crystals do not form spontaneously, nucleation can be induced by:
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Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can serve as nucleation sites.
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Seeding: Add a tiny crystal of pure this compound to the solution. This seed crystal will act as a template for further crystal growth.
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Reducing Solvent Volume: If too much solvent was added, you can carefully evaporate some of it by gently heating the solution and then allowing it to cool again.
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Extended Cooling: Place the flask in an ice bath to further decrease the solubility of the product.
Q4: After one recrystallization, the purity of my this compound is still not satisfactory. What should I do?
A4: For higher purity, a second recrystallization is often necessary. Dissolve the crystals obtained from the first recrystallization in a minimal amount of fresh, hot solvent and repeat the cooling and filtration process. Each recrystallization step will further remove impurities.
Column Chromatography Issues
Q1: What are the recommended stationary and mobile phases for the column chromatography separation of this compound from anthracene?
A1: For the separation of these aromatic hydrocarbons, a polar stationary phase and a non-polar mobile phase are typically used.
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Stationary Phase: Alumina (B75360) is a recommended stationary phase for the purification of this compound.[1] Silica (B1680970) gel is also a common and effective choice for separating aromatic compounds.[3]
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Mobile Phase (Eluent): A non-polar solvent is required. Carbon tetrachloride has been used successfully.[1] Due to the toxicity of carbon tetrachloride, safer alternatives like cyclohexane (B81311) or hexane (B92381) are often preferred.[3] The polarity of the eluent can be slightly increased by adding a small amount of a more polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) if needed.
Q2: How can I determine the optimal solvent system for the column before running it?
A2: The ideal solvent system should be determined using Thin-Layer Chromatography (TLC) prior to column chromatography. The goal is to find a solvent mixture where the this compound has an Rf value of approximately 0.2-0.4, and there is a clear separation from the anthracene spot.[4] Start with a very non-polar solvent (e.g., pure hexane) and gradually increase the polarity by adding small percentages of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
Q3: My compounds are co-eluting and not separating properly on the column. What are the possible reasons and solutions?
A3: Poor separation can result from several factors:
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Improper Solvent System: The eluent may be too polar, causing both compounds to travel down the column too quickly. Try a less polar solvent system based on your TLC analysis.
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Column Overloading: Too much sample was loaded onto the column. Use a larger column or reduce the amount of sample.
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Poor Column Packing: Cracks or channels in the stationary phase will lead to poor separation. Ensure the column is packed uniformly.
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Flow Rate: If the flow rate is too fast, there may not be enough time for equilibrium between the stationary and mobile phases. Reduce the flow rate.[5]
Q4: My this compound is not eluting from the column. What should I do?
A4: If your product is not coming off the column, it is likely that the mobile phase is not polar enough to displace it from the stationary phase. You can try to:
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Gradually Increase Eluent Polarity: Slowly increase the percentage of the more polar solvent in your mobile phase (gradient elution).
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Check for Decomposition: It is possible, though less likely for these compounds, that your product has decomposed on the stationary phase. You can test the stability of your compound on a small amount of silica or alumina using TLC.[6]
Data Presentation
| Property | Anthracene | This compound |
| Molecular Formula | C₁₄H₁₀ | C₁₄H₉Cl |
| Molar Mass | 178.23 g/mol | 212.67 g/mol |
| Melting Point | 215-217 °C | 104-106 °C[1] |
| Appearance | Colorless solid, blue fluorescence | Lemon-yellow solid, yellow needles[1] |
| Solubility in Ethanol | 0.076 g/100 g (16 °C)[7] | Soluble in hot ethanol[8] |
| Solubility in Toluene | 0.92 g/100 g (16.5 °C)[7] | Soluble |
| Solubility in CCl₄ | 0.732 g/100 g[7] | Soluble[1] |
| Solubility in Hexane | 0.37 g/100 g[7] | Soluble in hot petroleum ether (similar to hexane)[1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Petroleum Ether
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Dissolution: In a fume hood, place the crude this compound product in an Erlenmeyer flask. Add a minimal amount of petroleum ether (b.p. 60-80°C) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add the solvent dropwise to avoid using an excess.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize the yield, subsequently cool the flask in an ice bath.
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Isolation: Collect the yellow, needle-like crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or air dry to remove residual solvent. A yield of 75-80% can be expected.[1]
Protocol 2: Purification by Column Chromatography
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TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude product. A good starting point is a mixture of hexane and a small percentage of ethyl acetate.
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Column Packing: Prepare a slurry of alumina in the chosen non-polar eluent (e.g., hexane). Pour the slurry into a chromatography column and allow the solvent to drain, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the alumina bed.
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Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of alumina or silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
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Elution: Carefully add the eluent to the column, ensuring the top surface is not disturbed. Apply gentle pressure to begin the elution process.
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Fraction Collection: Collect the eluting solvent in a series of fractions.
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Monitoring: Monitor the fractions by TLC to identify which ones contain the purified this compound.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound. This method can yield a product of 89-99% purity.[1]
Mandatory Visualization
Caption: Workflow for selecting a purification method for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the main physical difference between anthracene and this compound that enables their separation?
A1: The primary difference is their polarity. The addition of a chlorine atom to the anthracene structure makes this compound more polar than anthracene. This difference in polarity affects their solubility in various solvents and their affinity for the stationary phase in chromatography, which are the principles upon which these separation techniques are based.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification. By spotting the crude mixture, the purified product, and the collected fractions on a TLC plate, you can visualize the separation. Anthracene and this compound are UV-active, so the spots can be seen under a UV lamp.[4] Pure fractions of this compound should show a single spot with an Rf value different from that of anthracene.
Q3: What are the expected melting points of pure anthracene and this compound?
A3: Pure anthracene has a melting point of approximately 215-217°C. Pure this compound has a melting point of 104-106°C.[1] A sharp melting point within this range is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.
Q4: What safety precautions should be taken when handling these chemicals?
A4: Standard laboratory safety procedures should always be followed. Work in a well-ventilated fume hood, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Chlorinated hydrocarbons and aromatic compounds may have associated health risks, so consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. newterra.com [newterra.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
- 7. uhplcs.com [uhplcs.com]
- 8. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Preventing Polyalkylation in Friedel-Crafts Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common challenge of polyalkylation in Friedel-Crafts synthesis.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation in the context of Friedel-Crafts reactions, and why does it occur?
A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where multiple alkyl groups are introduced onto an aromatic ring.[1][2] This happens because the newly added alkyl group is an electron-donating group, which activates the aromatic ring. The mono-alkylated product is therefore more nucleophilic and reactive than the starting aromatic compound, making it more susceptible to further alkylation.
Q2: What is the most effective method to prevent polyalkylation and achieve mono-substitution?
A2: The most reliable strategy is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone. The acyl group introduced during acylation is deactivating, which prevents further substitution. The ketone can then be reduced to the desired alkyl group, yielding the mono-alkylated product.
Q3: How does Friedel-Crafts acylation prevent the polysubstitution seen in alkylation?
A3: The acyl group (R-C=O) is an electron-withdrawing group. When attached to the aromatic ring, it deactivates the ring towards further electrophilic aromatic substitution. This deactivation effectively stops the reaction at the mono-acylated product.
Q4: If my target molecule is an alkyl-substituted aromatic, how do I convert the acylated product?
A4: After the Friedel-Crafts acylation yields the mono-acylated ketone, the carbonyl group can be reduced to a methylene (B1212753) group (-CH2-). Standard methods for this reduction include the Clemmensen reduction (using zinc-mercury amalgam in hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This two-step sequence of acylation followed by reduction provides the desired mono-alkylated product without the risk of polyalkylation.
Q5: Is it possible to control polyalkylation in Friedel-Crafts alkylation without switching to acylation?
A5: While less reliable than the acylation-reduction route, polyalkylation can be minimized by using a large excess of the aromatic substrate.[1][2] By significantly increasing the concentration of the initial aromatic compound, the probability of the electrophile reacting with an un-substituted ring over an already alkylated one is statistically increased.
Q6: My alkylation attempts are also yielding rearranged isomers. Can the acylation approach solve this?
A6: Yes. Carbocation rearrangements are a common issue in Friedel-Crafts alkylation, especially with primary alkyl halides. The Friedel-Crafts acylation avoids this problem because the acylium ion, the electrophile in this reaction, is resonance-stabilized and does not rearrange. Subsequent reduction of the ketone will then yield the desired unrearranged alkyl-substituted product.
Troubleshooting Guides
Issue: Significant formation of di- or tri-alkylated products.
-
Root Cause: The mono-alkylated product is more reactive than the starting material, leading to subsequent alkylations.
-
Solutions:
-
Increase the molar ratio of the aromatic substrate to the alkylating agent. A starting point of a 5:1 to 10:1 ratio is recommended.
-
If feasible, use the aromatic substrate as the solvent to maximize its excess.
-
For the most reliable mono-substitution, switch to a two-step Friedel-Crafts acylation followed by reduction.
-
Issue: A mixture of isomeric products is obtained.
-
Root Cause: Carbocation rearrangement of the alkylating agent is occurring. This is a known limitation of Friedel-Crafts alkylation.
-
Solution:
-
Employ the Friedel-Crafts acylation-reduction pathway. The acylium ion intermediate does not undergo rearrangement, ensuring the formation of the desired isomer.
-
Issue: Low yield of the desired mono-alkylated product.
-
Root Cause: This could be due to inefficient reaction conditions or competing side reactions.
-
Solutions:
-
Optimize the reaction temperature. Lower temperatures can sometimes improve the selectivity for mono-alkylation.
-
Ensure all reagents are pure and the reaction conditions are anhydrous. Lewis acid catalysts like aluminum chloride are highly sensitive to moisture.
-
Consider using a milder Lewis acid catalyst to reduce the overall reactivity and potentially favor mono-alkylation.
-
Data Presentation
Table 1: Effect of Benzene (B151609) to tert-Butyl Chloride Ratio on Product Distribution
| Molar Ratio (Benzene : tert-Butyl Chloride) | tert-Butylbenzene (%) | p-Di-tert-butylbenzene (%) |
| 1 : 1 | Low | Major Product |
| 5 : 1 | 75 | 25 |
| 10 : 1 | >90 | <10 |
Note: These are approximate values to illustrate the trend. Actual yields may vary based on specific reaction conditions.
Table 2: Comparison of Friedel-Crafts Alkylation vs. Acylation-Reduction for the Synthesis of Ethylbenzene
| Feature | Friedel-Crafts Alkylation (Benzene + Ethyl Chloride) | Friedel-Crafts Acylation + Reduction (Benzene + Acetyl Chloride, then Reduction) |
| Susceptibility to Polyalkylation | High, requires large excess of benzene to minimize. | Very low; the acyl group deactivates the ring. |
| Carbocation Rearrangement | Possible with longer chain alkyl halides. | Not an issue; the acylium ion is stable. |
| Typical Yield of Mono-substituted Product | Variable, dependent on reaction conditions. | Generally high and more reliable. |
| Number of Steps | One step. | Two steps. |
Mandatory Visualization
Caption: Mechanism of polyalkylation in Friedel-Crafts alkylation.
Caption: Troubleshooting workflow for polyalkylation side reactions.
Caption: Comparison of alkylation and acylation-reduction pathways.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Toluene (B28343) to Synthesize 4-Methylacetophenone
This protocol describes a standard method to ensure mono-substitution.
Materials:
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Toluene (anhydrous)
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Acetyl chloride
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Aluminum chloride (anhydrous)
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Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
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Crushed ice
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a trap (to neutralize evolved HCl).
-
Reagent Preparation: In a fume hood, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous DCM.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Acyl Halide: Add acetyl chloride (1.0 equivalent) dropwise to the cooled AlCl₃ suspension while stirring. Allow the mixture to stir for 15-20 minutes to form the acylium ion complex.
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Substrate Addition: Add a solution of toluene (1.0 equivalent) in a small amount of anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Workup: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or recrystallization.
Protocol 2: Clemmensen Reduction of 4-Methylacetophenone to 4-Ethyltoluene
This protocol describes the reduction of the ketone product from Protocol 1 to the corresponding alkylated product.
Materials:
-
4-Methylacetophenone (from Protocol 1)
-
Zinc amalgam (Zn-Hg)
-
Concentrated hydrochloric acid
-
Toluene (as a co-solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Catalyst Preparation: Prepare zinc amalgam (Zn-Hg) by adding granulated zinc (10 equivalents) to a solution of mercury(II) chloride in water. Stir for 10-15 minutes, then decant the aqueous solution.
-
Apparatus Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.
-
Addition of Ketone: Add the 4-methylacetophenone (1.0 equivalent) to the flask.
-
Reaction (Reflux): Heat the mixture to a vigorous reflux. The reaction can be monitored by TLC. If the reaction stalls, additional portions of concentrated HCl may be added. Reflux is typically maintained for 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully decant the liquid from the remaining zinc amalgam.
-
Extraction: Transfer the liquid to a separatory funnel and separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent.
-
Purification: Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution. Dry over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield the final product, 4-ethyltoluene.
References
Technical Support Center: Column Chromatography for Anthracene Derivative Purification
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of anthracene (B1667546) derivatives using column chromatography. Below, you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying anthracene derivatives?
For purifying non-polar to moderately polar anthracene derivatives, silica (B1680970) gel is the most frequently recommended stationary phase due to its effectiveness and versatility.[1] Alumina (B75360) can serve as a viable alternative, particularly if the anthracene derivative shows instability on silica gel.[1] For sensitive compounds like anthracene 1,2-oxide, using a deactivated silica gel (e.g., treated with triethylamine) or neutral alumina is often preferred to prevent acid-catalyzed decomposition.[2]
Q2: How do I select an appropriate mobile phase for my anthracene derivative?
The choice of mobile phase, or eluent, is critical for successful separation. For normal-phase chromatography on silica gel or alumina, a non-polar solvent system is typically required.[1] A common approach is to start with a non-polar solvent like hexane (B92381) or petroleum ether and gradually increase the polarity by adding a small percentage of a more polar solvent such as ethyl acetate (B1210297) or dichloromethane.[1] The optimal solvent system should be determined beforehand using Thin-Layer Chromatography (TLC), aiming for an Rf value between 0.2 and 0.5 for the target compound.[1][2]
For reversed-phase high-performance liquid chromatography (RP-HPLC), a polar mobile phase is used.[3] Common mobile phases for RP-HPLC of anthracene derivatives include mixtures of acetonitrile (B52724) and water or methanol (B129727) and water.[4][5][6][7]
Q3: My anthracene derivative seems to be decomposing on the column. What can I do?
Decomposition on the column is a common issue, often due to the acidic nature of standard silica gel.[2] Here are some steps to mitigate this:
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Test for Stability: Before running a column, spot your compound on a silica gel TLC plate and let it sit for 30-60 minutes before developing. If you observe streaking or the appearance of new spots, your compound is likely unstable on silica.[2]
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Deactivate the Stationary Phase: Use a deactivated stationary phase. You can either purchase commercially deactivated silica gel or prepare it by treating standard silica gel with a base like triethylamine.[2]
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Switch the Stationary Phase: Consider using neutral alumina, which is more stable over a wider pH range compared to silica.[2][8]
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Modify the Mobile Phase: Adding a small amount of a basic modifier, such as 0.1-0.5% triethylamine, to your mobile phase can help neutralize the acidic sites on the silica gel.[2]
Q4: I have poor separation between my desired product and impurities. How can I improve this?
Poor separation can often be resolved by optimizing the mobile phase.[1] If your compounds are eluting too quickly and close together, your mobile phase is likely too polar.[1] Conversely, if they are moving too slowly, it may be too non-polar. Use TLC to test various solvent systems with different polarities to find one that provides the best separation.[2] For challenging separations, consider using a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run.
Q5: My purified anthracene derivative shows weak or no fluorescence. What could be the cause?
While anthracene and its derivatives are known for their fluorescent properties, several factors during purification can lead to diminished fluorescence:
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Presence of Quenchers: Impurities co-eluting with your product can quench its fluorescence. Ensure your separation is complete by thoroughly analyzing the collected fractions.
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Oxidation: Some anthracene derivatives can be oxidized to non-fluorescent compounds like anthraquinones, especially when exposed to light and air.[8][9] It is advisable to perform chromatography in a dark room or with the column wrapped in foil to prevent photo-oxidation.[8]
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Aggregation: At high concentrations, anthracene derivatives can form aggregates, which may have different photophysical properties, including lower fluorescence quantum yields.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound does not elute from the column. | The mobile phase is not polar enough. | Increase the polarity of the eluent. If using a hexane/ethyl acetate system, for example, increase the percentage of ethyl acetate.[1] If the compound still doesn't elute, a much stronger solvent may be needed to flush the column.[2] |
| All compounds elute together with the solvent front. | The mobile phase is too polar. | Start with a much less polar solvent system. Use TLC to find a solvent mixture that gives your target compound an Rf value of approximately 0.2-0.4.[1] |
| The separation between bands is poor, resulting in overlapping fractions. | The mobile phase polarity is not optimized, or the column is overloaded. | Perform a thorough TLC analysis to find a solvent system that provides better separation.[2] Ensure you are not loading too much sample onto the column, as this can lead to band broadening. |
| The column is running very slowly or has stopped. | The silica gel is too fine, or an impurity may have crystallized in the column, blocking the flow. | Ensure you are using the correct mesh size of silica gel for flash chromatography (typically 60-200 mesh). If a blockage is suspected, the run may need to be stopped.[10] |
| Peak tailing is observed in HPLC results. | Interaction with acidic silanol (B1196071) groups on the stationary phase, or column overload. | For HPLC, use a high-quality, end-capped C18 column to minimize interactions with residual silanols.[2] Inject a smaller amount of your sample to see if the peak shape improves.[2] |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography of a Non-polar Anthracene Derivative
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.[1]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[11]
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[11]
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.[11]
-
-
Sample Loading (Dry Loading):
-
Elution and Fraction Collection:
-
Carefully add the initial, low-polarity mobile phase (e.g., 1% ethyl acetate in hexane) to the column.[1]
-
Begin collecting fractions in test tubes or flasks.[11]
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.[1]
-
If the compound does not elute, gradually increase the polarity of the mobile phase (e.g., to 2%, 5%, 10% ethyl acetate in hexane).[2]
-
-
Solvent Removal:
-
Combine the pure fractions containing the desired compound.
-
Evaporate the solvent using a rotary evaporator to obtain the purified anthracene derivative.[2]
-
Quantitative Data Summary
Table 1: Recommended Starting Conditions for Normal-Phase Chromatography
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (60-200 mesh) | Standard polar adsorbent for non-polar compounds.[1] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Hexane/Dichloromethane | A non-polar solvent system is required. Start with low polarity (e.g., 99:1) and increase as needed.[1] |
| TLC Rf Target | 0.2 - 0.5 | Provides a good balance between retention and elution, leading to better separation on the column.[2] |
Table 2: Example RP-HPLC Conditions for Anthracene Derivatives
| Parameter | Specification | Reference |
| Column | ODS-C18 | [12] |
| Mobile Phase | Acetonitrile:Water (90:10) | [6] |
| Flow Rate | 1 mL/min | [6] |
| Detection | UV at 254 nm or Fluorescence | [6][12] |
| Column Temperature | 35°C | [6] |
Visualizations
Caption: A typical experimental workflow for purifying anthracene derivatives using column chromatography.
Caption: A troubleshooting decision tree for common column chromatography issues with anthracene derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 4. Separation of Anthracene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nacalai.com [nacalai.com]
- 8. Purification of Anthracene - Chempedia - LookChem [lookchem.com]
- 9. Anthracene problems with detection - Chromatography Forum [chromforum.org]
- 10. Chromatography [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Cross-Coupling Reactions with 9-Chloroanthracene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for addressing catalyst deactivation and other common issues encountered during palladium-catalyzed cross-coupling reactions involving 9-chloroanthracene (B1582455). Given the sterically hindered nature and the relatively inert carbon-chlorine bond of this substrate, careful selection of reaction parameters is crucial for success.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is showing low to no conversion. What are the likely causes?
A1: Low reactivity with this compound is a common challenge primarily due to the difficulty of the oxidative addition step. Key factors to investigate include:
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective. More electron-rich and bulky ligands are required to facilitate the oxidative addition of the C-Cl bond. Consider using Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1][2]
-
Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst decomposition to inactive Pd(0). This can be caused by high temperatures, the presence of oxygen, or ligand dissociation.[3]
-
Reaction Temperature: While higher temperatures can promote the reaction, they can also accelerate catalyst deactivation. A careful optimization of the reaction temperature is necessary.
-
Base Selection: The choice of base is critical and is often dependent on the specific coupling reaction. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are common, while for Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often required.[1]
Q2: I am observing the formation of a black precipitate in my reaction mixture, and the reaction has stalled. What is this, and how can I prevent it?
A2: The black precipitate is likely palladium black, which consists of agglomerated, catalytically inactive palladium metal. Its formation is a common catalyst deactivation pathway. To prevent this:
-
Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Oxygen can oxidize the Pd(0) catalyst.
-
Use Robust Ligands: Bulky, electron-rich phosphine (B1218219) ligands or NHC ligands can stabilize the palladium center and prevent aggregation.[2][3]
-
Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to decomposition. A ligand-to-palladium ratio of 1:1 to 2:1 is a good starting point, but optimization may be necessary.
-
Control Reaction Temperature: Avoid excessively high temperatures, which can accelerate catalyst decomposition.
Q3: What are common side reactions when working with this compound?
A3: Besides catalyst deactivation, several side reactions can reduce the yield of your desired product:
-
Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen atom to form anthracene (B1667546) is a common side reaction, particularly in the presence of a hydride source (e.g., from certain bases or solvents) and an active catalyst.[1]
-
Homocoupling: In Suzuki-Miyaura reactions, the coupling of two molecules of the boronic acid can occur, especially in the presence of oxygen. In Sonogashira couplings, the dimerization of the terminal alkyne (Glaser coupling) can be a significant side reaction if copper (I) is used as a co-catalyst and oxygen is not rigorously excluded.[4]
-
Protodeborylation (Suzuki-Miyaura): The cleavage of the C-B bond of the boronic acid by a proton source can be a competing pathway, reducing the amount of nucleophile available for cross-coupling. Using anhydrous conditions and a suitable base can help minimize this.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Oxidative Addition | Switch to a more active catalyst system, such as a G3 or G4 Buchwald precatalyst with a bulky biarylphosphine ligand (e.g., XPhos, SPhos). | These ligands are electron-rich and sterically demanding, which promotes the challenging oxidative addition of the aryl chloride. |
| Catalyst Deactivation | Ensure rigorous degassing of solvents and reagents. Consider using a pre-formed Pd(0) source or a precatalyst that rapidly generates the active species. | Minimizes oxidation of the active Pd(0) catalyst. |
| Poor Solubility | Use a higher boiling point solvent like dioxane, DMF, or toluene (B28343). Ensure vigorous stirring. | This compound and its derivatives can have poor solubility, limiting reaction rates. |
| Base Incompatibility | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered. | The choice of base can significantly impact the transmetalation step. |
Issue 2: Incomplete Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step | Rationale |
| Weak Base | Use a strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS. | A strong base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[1] |
| Ligand Incompatibility | Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos). | These ligands accelerate both the oxidative addition and the reductive elimination steps. |
| Amine Substrate Issues | For primary amines, consider using a bidentate ligand like BINAP or DPPF to suppress side reactions. | Bidentate ligands can prevent the formation of inactive palladium dimers.[1] |
| Reaction Temperature Too Low | Gradually increase the reaction temperature, typically in the range of 80-110 °C. | The amination of aryl chlorides often requires elevated temperatures to proceed at a reasonable rate. |
Issue 3: Low Efficiency in Sonogashira Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst System | Use a combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). | The copper co-catalyst is generally required for the activation of the terminal alkyne.[5] |
| Homocoupling of Alkyne | If significant alkyne dimerization is observed, consider a copper-free protocol or ensure strict exclusion of oxygen. | Oxygen promotes the oxidative homocoupling of alkynes in the presence of copper. |
| Base Selection | An amine base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is typically used, often as the solvent or co-solvent. | The amine base is necessary to deprotonate the alkyne and neutralize the HX formed during the reaction. |
| Solvent Effects | Aprotic solvents like THF, toluene, or DMF are commonly used. | The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. |
Data Presentation
The following tables provide a summary of representative conditions for cross-coupling reactions with chloroarenes, which can be used as a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 90-98 |
| PEPPSI-IPr | K₂CO₃ | THF | 60 | 80-95[6] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 90-99 |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 110 | 85-95 |
| [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | K₃PO₄ | H₂O | 100 | 80-95 |
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Chlorides
| Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | TEA | THF/Toluene | 60-80 | 70-90 |
| Pd(PPh₃)₄ / CuI | DIPEA | DMF | 80-100 | 75-95 |
| PdCl₂(dppf) / CuI | Cs₂CO₃ | Dioxane | 100 | 80-92 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add degassed anhydrous solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.2 M).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To a glovebox or a flame-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) followed by the degassed anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the residue by column chromatography.
Visualizations
Catalyst Deactivation Pathway
Caption: Pathway of catalyst deactivation leading to palladium black.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
Minimizing the formation of 9,10-dichloroanthracene during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of anthracene (B1667546) derivatives, with a specific focus on minimizing the formation of 9,10-dichloroanthracene (B1293567) as an undesired byproduct.
Troubleshooting Guide
This guide addresses common issues encountered during the chlorination of anthracene and provides systematic solutions to steer the reaction towards the desired product while minimizing the formation of 9,10-dichloroanthracene.
Issue 1: Formation of significant amounts of 9,10-dichloroanthracene when synthesizing 9-chloroanthracene (B1582455).
-
Question: My reaction to synthesize this compound is producing a substantial quantity of 9,10-dichloroanthracene. How can I improve the selectivity for the mono-chlorinated product?
-
Answer: The formation of 9,10-dichloroanthracene is a common issue in anthracene chlorination due to the high reactivity of the 9 and 10 positions. To enhance the selectivity for this compound, consider the following strategies:
-
Choice of Chlorinating Agent: Avoid harsh chlorinating agents like chlorine gas, which often lead to over-chlorination. Instead, utilize milder and more selective reagents. The use of cupric chloride (CuCl₂) in a suitable solvent like carbon tetrachloride or chlorobenzene (B131634) is a well-established method for the high-yield synthesis of this compound while minimizing the formation of the di-substituted product.[1]
-
Stoichiometry Control: Carefully control the molar ratio of the chlorinating agent to anthracene. Use a stoichiometric amount or a slight excess of the chlorinating agent calculated for mono-chlorination. An excess of the chlorinating agent will invariably lead to the formation of 9,10-dichloroanthracene.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of the second chlorination step, which typically has a higher activation energy.
-
Monitoring the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material (anthracene) is consumed to the desired extent and before significant amounts of the di-chlorinated product are formed.
-
Issue 2: Difficulty in separating this compound from 9,10-dichloroanthracene.
-
Question: I have a mixture of this compound and 9,10-dichloroanthracene. What is the most effective method for purification?
-
Answer: The separation of these two compounds can be challenging due to their similar polarities. However, the following purification techniques are generally effective:
-
Column Chromatography: This is a highly effective method for separating anthracene derivatives. A silica (B1680970) gel column with a non-polar eluent system, such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent like dichloromethane (B109758), can be used. The less polar 9,10-dichloroanthracene will typically elute before the slightly more polar this compound. The separation can be monitored by TLC.
-
Recrystallization: Fractional recrystallization can also be employed. The solubility of this compound and 9,10-dichloroanthracene may differ sufficiently in certain solvents to allow for their separation. Experiment with various solvents like ethanol, acetic acid, or mixed solvent systems to find optimal conditions for selective crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that favor the formation of 9,10-dichloroanthracene?
A1: The formation of 9,10-dichloroanthracene is favored by several factors:
-
Excess Chlorinating Agent: Using a molar excess of the chlorinating reagent relative to anthracene will drive the reaction towards di-substitution.
-
Harsh Reaction Conditions: High reaction temperatures and prolonged reaction times can increase the likelihood of over-chlorination.
-
Use of Non-Selective Chlorinating Agents: Strong chlorinating agents like chlorine gas are less selective and tend to produce mixtures of chlorinated anthracenes.[1]
-
Microwave Irradiation: The use of microwave irradiation in the presence of cupric chloride has been shown to drive the reaction to completion, yielding 9,10-dichloroanthracene quantitatively.[2] This highlights the importance of the energy input into the reaction.
Q2: Are there any catalytic methods to improve the selectivity of mono-chlorination of anthracene?
A2: Yes, catalytic methods can be employed to enhance the selectivity of aromatic chlorinations. For instance, the use of a Dabco (1,4-diazabicyclo[2.2.2]octane) catalyst with N-chlorosuccinimide (NCS) has been reported for the selective chlorination of various aromatics.[3] While specific studies on anthracene with this system may need to be optimized, it represents a promising approach to control selectivity and minimize the formation of di-substituted products.
Q3: Can I use N-chlorosuccinimide (NCS) for the chlorination of anthracene? What should I expect?
A3: N-chlorosuccinimide (NCS) is a milder chlorinating agent compared to chlorine gas. It can be used for the chlorination of anthracene, often in the presence of an acid catalyst or a radical initiator. The selectivity towards mono- or di-chlorination will depend on the reaction conditions, including the solvent, temperature, and the molar ratio of NCS to anthracene. To minimize the formation of 9,10-dichloroanthracene, it is advisable to use a controlled amount of NCS (close to a 1:1 molar ratio with anthracene) and monitor the reaction closely.
Q4: What is the role of cupric chloride in the selective synthesis of this compound?
A4: In the reaction with anthracene, cupric chloride (CuCl₂) acts as a chlorinating agent. The reaction proceeds via a redox mechanism where Cu(II) is reduced to Cu(I). This method is particularly advantageous because it provides a controlled source of chlorine, which allows for a more selective chlorination at the 9-position of anthracene, yielding this compound in high yields while minimizing the over-chlorinated 9,10-dichloroanthracene.[1][4]
Experimental Protocols
Protocol 1: Selective Synthesis of this compound using Cupric Chloride
This protocol is adapted from established literature procedures for the selective mono-chlorination of anthracene.[1]
Materials:
-
Anthracene
-
Anhydrous Cupric Chloride (CuCl₂)
-
Carbon Tetrachloride (CCl₄) or Chlorobenzene
-
Alumina (B75360) (for chromatography)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
In a dry round-bottom flask, combine anthracene (1.0 eq) and anhydrous cupric chloride (2.0 eq).
-
Add the solvent (carbon tetrachloride or chlorobenzene).
-
Stir the mixture and heat it to reflux.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 18-24 hours in carbon tetrachloride, or sooner in chlorobenzene at reflux.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the solid cuprous chloride.
-
The filtrate, containing the product, is then passed through a short column of alumina to remove any remaining copper salts and colored impurities.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
| Parameter | Value | Reference |
| Anthracene:CuCl₂ ratio | 1:2 (molar) | [1] |
| Solvent | Carbon Tetrachloride or Chlorobenzene | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 18-24 hours (in CCl₄) | [1] |
| Typical Yield | 89-99% | [1] |
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude mixture of this compound and 9,10-dichloroanthracene
-
Silica gel (60-120 mesh)
-
Hexane
-
Dichloromethane
-
Chromatography column
-
Collection flasks
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude mixture in a minimum amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Begin elution with pure hexane.
-
Gradually increase the polarity of the eluent by adding small percentages of dichloromethane to the hexane.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure compounds.
-
Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified product.
Visualizations
References
Validation & Comparative
A Researcher's Guide to Purity Confirmation of 9-Chloroanthracene via 1H NMR Spectroscopy
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the 1H NMR spectrum of 9-chloroanthracene (B1582455) with its potential impurities, offering a practical framework for purity assessment. Detailed experimental protocols and data interpretation are included to facilitate accurate analysis.
Comparison of 1H NMR Data
The purity of this compound can be effectively determined by comparing its 1H NMR spectrum with those of common impurities. The following table summarizes the expected chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound and potential contaminants in deuterated chloroform (B151607) (CDCl3).
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H-1, H-8 | ~8.4-8.2 (Predicted) | m | - | 2H |
| H-4, H-5 | ~8.1-7.9 (Predicted) | m | - | 2H | |
| H-10 | ~8.0-7.8 (Predicted) | s | - | 1H | |
| H-2, H-3, H-6, H-7 | ~7.6-7.4 (Predicted) | m | - | 4H | |
| Anthracene | H-9, H-10 | 8.397 | s | - | 2H |
| H-1, H-4, H-5, H-8 | 7.980 | m | - | 4H | |
| H-2, H-3, H-6, H-7 | 7.440 | m | - | 4H | |
| 9,10-Dichloroanthracene (B1293567) | H-1, H-4, H-5, H-8 | ~8.3-8.1 (Predicted) | m | - | 4H |
| H-2, H-3, H-6, H-7 | ~7.7-7.5 (Predicted) | m | - | 4H | |
| Residual Solvents | |||||
| Chloroform (CHCl3) | 7.26 | s | - | - | |
| Dichloromethane (CH2Cl2) | 5.30 | s | - | - | |
| Acetone | 2.17 | s | - | - | |
| Water (H2O) | 1.56 | s | - | - |
Note: Predicted chemical shifts for this compound and 9,10-dichloroanthracene are based on the analysis of related structures and general principles of NMR spectroscopy. The deshielding effect of the chlorine atom is expected to shift the resonances of nearby protons downfield. The singlet for H-10 in this compound is a key distinguishing feature.
Experimental Protocol for Purity Analysis
This section outlines a detailed methodology for preparing a sample of this compound and acquiring a quantitative 1H NMR spectrum for purity assessment.[1]
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing a known internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic anhydride) of high purity. The concentration of the internal standard should be chosen to give a signal that is well-resolved from the analyte signals and has a comparable intensity.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
1H NMR Data Acquisition
-
Spectrometer Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3 and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Acquisition Time (at): ≥ 3 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the protons of interest (typically 10-30 seconds for quantitative analysis of aromatic compounds) to ensure full relaxation.
-
Number of Scans (ns): A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[2]
-
Spectral Width (sw): A spectral width that encompasses all expected signals (e.g., 0-10 ppm).
-
Data Processing and Purity Calculation
-
Fourier Transformation: Apply an exponential window function (line broadening, LB) of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio without significantly affecting the resolution.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integration: Integrate the well-resolved signals of this compound and the internal standard.
-
Purity Calculation: The purity of the this compound sample can be calculated using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Workflow for Purity Confirmation
The following diagram illustrates the logical workflow for confirming the purity of this compound using 1H NMR spectroscopy.
Caption: Workflow for 1H NMR Purity Analysis of this compound.
This comprehensive guide provides researchers with the necessary tools to confidently assess the purity of this compound using 1H NMR spectroscopy. By following the detailed protocols and utilizing the comparative data, scientists can ensure the quality and reliability of their starting materials, a cornerstone of robust scientific research.
References
A Comparative Guide to the Reactivity of 9-Chloroanthracene and 9-Bromoanthracene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 9-chloroanthracene (B1582455) and 9-bromoanthracene (B49045), two key intermediates in the synthesis of advanced materials and pharmaceutical compounds. The selection of the appropriate haloanthracene derivative is critical for the successful outcome of a synthetic strategy. This document summarizes the performance of these two compounds in various chemical transformations, supported by available experimental data and established chemical principles.
Introduction to Reactivity
The reactivity of 9-haloanthracenes is primarily dictated by the nature of the carbon-halogen (C-X) bond. The general trend in reactivity for organohalides in many common reactions, particularly palladium-catalyzed cross-coupling reactions, follows the order of C-I > C-Br > C-Cl. This trend is attributed to the bond dissociation energies, with the C-Cl bond being the strongest and the C-I bond being the weakest. Consequently, 9-bromoanthracene is generally more reactive than this compound in reactions where the cleavage of the C-X bond is the rate-determining step.
Quantitative Data Presentation
| Reaction Type | This compound | 9-Bromoanthracene |
| Suzuki-Miyaura Coupling | Less reactive; requires more forcing conditions (higher temperatures, stronger bases, more active catalyst systems). | More reactive; readily undergoes coupling under a wider range of conditions with good to high yields.[1][2] |
| Sonogashira Coupling | Less reactive; oxidative addition of the C-Cl bond to the palladium catalyst is slower and more challenging. | More reactive; couples efficiently with terminal alkynes under standard Sonogashira conditions. |
| Nucleophilic Aromatic Substitution | Less reactive; the C-Cl bond is less labile than the C-Br bond, making substitution more difficult. | More reactive; the better leaving group ability of bromide facilitates nucleophilic attack. |
| Photodimerization | Data not available for direct comparison. | Undergoes photodimerization. The kinetic constant for the dimerization of 9-bromoanthracene (in a separate sample) has been reported as 2.6 × 10⁻⁴ s⁻¹. |
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are representative and may require optimization for specific substrates and reaction scales.
Suzuki-Miyaura Coupling of 9-Bromoanthracene with Phenylboronic Acid
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of 9-bromoanthracene.
Materials:
-
9-Bromoanthracene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M aqueous sodium carbonate (Na₂CO₃) solution
-
Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, combine 9-bromoanthracene (1.0 mmol), phenylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).[2]
-
Add toluene (5 mL), THF (5 mL), and the 2 M aqueous Na₂CO₃ solution (2 mL).[2]
-
Fit the flask with a reflux condenser and flush the system with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 9-phenylanthracene.[2]
Chlorination of Anthracene (B1667546) to this compound
This protocol describes a method for the synthesis of this compound.
Materials:
-
Anthracene
-
Anhydrous cupric chloride (CuCl₂)
-
Carbon tetrachloride (CCl₄)
-
Alumina
Procedure:
-
In a dry, two-necked flask equipped with a mechanical stirrer and a reflux condenser, place anthracene (0.100 mole), anhydrous cupric chloride (0.202 mole), and 500 ml of carbon tetrachloride.
-
Stir the reaction mixture and heat under reflux for 18–24 hours.
-
After the reaction, filter the cuprous chloride and pass the carbon tetrachloride solution through a chromatographic column filled with 200 g of alumina.
-
Elute the column with 400 ml of carbon tetrachloride.
-
Evaporate the combined eluates to dryness to yield this compound. The product can be further purified by crystallization from petroleum ether.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The oxidative addition step is typically the rate-limiting step and is slower for this compound compared to 9-bromoanthracene.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Workflow for Palladium-Catalyzed Cross-Coupling
This diagram outlines the typical experimental workflow for performing a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Sonogashira coupling.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
Navigating Byproduct Formation in 9-Chloroanthracene Synthesis: A Comparative Guide to Synthetic Methods and GC-MS Analysis
For researchers, scientists, and professionals in drug development, the synthesis of 9-chloroanthracene (B1582455), a key intermediate, necessitates a thorough understanding of potential byproducts. This guide provides a comparative analysis of common synthetic routes to this compound, with a focus on the identification and quantification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols and data are presented to aid in the selection of the most appropriate synthetic strategy and analytical methodology.
The chlorination of anthracene (B1667546), while seemingly straightforward, can lead to a variety of chlorinated and, in some cases, oxygenated byproducts. The distribution of these impurities is highly dependent on the chosen synthetic method, including the chlorinating agent, solvent, and reaction conditions. Precise and accurate analytical techniques are therefore crucial for characterizing the product mixture and ensuring the purity of the desired this compound.
Comparison of Synthetic Methodologies
The choice of synthetic route for this compound significantly impacts the product distribution and the profile of impurities. This section compares three distinct methods: chlorination with cupric chloride, photochlorination, and microwave-assisted chlorination.
| Synthetic Method | Primary Reagents | Typical Yield of this compound | Major Byproducts | Reaction Conditions |
| Cupric Chloride | Anthracene, Cupric Chloride (CuCl₂) | 89-99%[1] | Unreacted Anthracene, 9,10-Dichloroanthracene (B1293567) (trace)[1] | Reflux in Carbon Tetrachloride[1] |
| Photochlorination | Anthracene, Chloride Source (e.g., NaCl) | Lower than other methods | 2-Chloroanthracene, 9,10-Dichloroanthracene[2] | Simulated solar light, aqueous/ice matrix[2] |
| Microwave-Assisted | Anthracene, Cupric Chloride (CuCl₂) | Variable (can be tuned) | 9,10-Dichloroanthracene (can be the major product)[1] | Microwave irradiation, solvent-free or with graphite[1] |
Key Observations:
-
High Selectivity with Cupric Chloride: The use of cupric chloride in a non-polar solvent like carbon tetrachloride provides a high yield of this compound with minimal byproduct formation.[1] The primary impurity is typically unreacted starting material, which can be removed through chromatography.[1] However, the choice of solvent is critical, as using chlorobenzene (B131634) can lead to the formation of 9,10-dichloroanthracene.[3]
-
Isomeric Byproducts in Photochlorination: Photochlorination offers an alternative route but tends to produce a mixture of isomers, including 2-chloroanthracene, alongside the desired this compound and the over-chlorinated 9,10-dichloroanthracene.[2] The relative amounts of these products can vary with reaction time and conditions.[2]
-
Tunable Selectivity with Microwaves: Microwave-assisted synthesis using cupric chloride can be controlled to favor the formation of either this compound or 9,10-dichloroanthracene.[1] By adjusting the reactant ratios and microwave power, it is possible to obtain a quantitative yield of 9,10-dichloroanthracene, highlighting the potential for over-chlorination if conditions are not carefully controlled.[1]
-
Oxidative Byproducts: It is important to note that certain chlorinating agents, such as chlorine dioxide, can lead to the formation of oxygenated byproducts like 9,10-anthraquinone instead of chlorinated products.[4] This underscores the importance of selecting a chlorinating agent that favors the desired substitution reaction.
Experimental Protocols
Synthesis of this compound using Cupric Chloride
This procedure is adapted from Organic Syntheses, a reliable source for organic chemistry preparations.[1]
Materials:
-
Anthracene
-
Anhydrous Cupric Chloride (CuCl₂)
-
Carbon Tetrachloride (CCl₄)
-
Alumina (B75360) (for chromatography)
Procedure:
-
In a flask equipped with a stirrer and reflux condenser, combine anthracene (1 molar equivalent) and anhydrous cupric chloride (2 molar equivalents) in carbon tetrachloride.[1]
-
Heat the mixture to reflux and maintain for 18-24 hours.[1]
-
After cooling, filter the mixture to remove the cuprous chloride precipitate.
-
The filtrate is then passed through a column of alumina to remove unreacted anthracene and other polar impurities.[1]
-
Evaporation of the solvent from the eluate yields this compound.
GC-MS Analysis of Chlorinated Anthracenes
The following is a general protocol for the separation and identification of this compound and its common byproducts.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
Capillary Column: A mid-polarity column such as a DB-17ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an Rtx-35 is suitable for separating the isomers of chloroanthracene.[5][6]
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 10 minutes at 280 °C
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-350
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or toluene).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Inject 1 µL of the filtered solution into the GC-MS.
Data Analysis:
-
Identification: Byproducts are identified by comparing their mass spectra and retention times to those of authentic standards or by interpretation of their fragmentation patterns. The molecular ion of this compound will appear at m/z 212, and 9,10-dichloroanthracene at m/z 246. The presence of the chlorine isotope pattern (M+2 peak approximately one-third the intensity of the molecular ion peak) is a key indicator for chlorinated compounds.
-
Quantification: The relative abundance of each component can be determined by integrating the peak areas in the total ion chromatogram (TIC). For accurate quantification, calibration curves should be prepared using certified reference standards for this compound, 9,10-dichloroanthracene, and any other identified byproducts.
Visualizing Workflows and Relationships
Caption: Experimental workflow for the synthesis and GC-MS analysis of this compound.
Caption: Byproduct formation pathways in different this compound synthesis methods.
References
A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling with Haloanthracenes
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. For the synthesis of functionalized anthracene (B1667546) derivatives, which are pivotal in materials science and drug discovery, the choice of catalyst is critical. This guide provides an objective comparison of various catalyst systems for the Suzuki-Miyaura coupling of haloanthracenes, supported by experimental data, to facilitate catalyst selection and optimization.
Performance Comparison of Catalyst Systems
The efficiency of the Suzuki-Miyaura reaction with haloanthracenes is highly dependent on the chosen catalyst system, including the metal center (palladium or nickel), the ligands, the base, and the solvent. Below are summaries of the performance of different catalyst classes for the coupling of 9-bromoanthracene (B49045) and 9,10-dibromoanthracene (B139309).
Palladium-Phosphine Catalyst Systems
Palladium catalysts bearing bulky, electron-rich phosphine (B1218219) ligands, particularly Buchwald-type ligands, are highly effective for the Suzuki coupling of sterically hindered and electronically challenging substrates like haloanthracenes.
| Haloanthracene | Coupling Partner | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Features |
| 9,10-Dibromoanthracene | 4-(Dimethylamino)phenylboronic acid | Pd(OAc)₂ / DavePhos | 3 | K₃PO₄ | - | - | 1 | 97 | High yield in solid-state mechanochemical reaction.[1] |
| 9-Bromoanthracene | 4-(Dimethylamino)phenylboronic acid | Pd(OAc)₂ / DavePhos | 3 | K₃PO₄ | - | - | 1 | 87 (gram scale) | Effective for gram-scale synthesis under mechanochemical conditions.[1] |
| 9,10-Dibromoanthracene | Arylboronic acid | Pd(PPh₃)₄ | 7.5 | Na₂CO₃ | Toluene/THF/H₂O | Reflux | Overnight | 58 | Traditional catalyst, moderate yield for double coupling.[2] |
Palladacycle Catalysts
Palladacycles are highly stable and active pre-catalysts that can facilitate Suzuki couplings at very low catalyst loadings, offering high turnover numbers (TONs) and turnover frequencies (TOFs).
| Haloanthracene | Coupling Partner | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Features |
| 9,10-Dibromoanthracene | Benzofuran-2-boronic acid | Palladacycle IA | 0.5 | K₂CO₃ | THF/H₂O | 60 | 12 | 70 (mono-arylated) | High selectivity for mono-arylation.[3][4] |
Nickel-Based Catalyst Systems
Nickel catalysts are emerging as a cost-effective and reactive alternative to palladium. They have shown promise in coupling challenging substrates, though their application to haloanthracenes is less documented than palladium systems. A direct comparison using a dppf ligand shows that while palladium is generally more robust, nickel can be effective under specific conditions.[5][6]
| Substrate | Coupling Partner | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Features |
| 4-Fluoroiodobenzene | 4-Methoxyboronic acid | (NHC-pyridonate)Ni | 10 | None | - | 80 | 16 | Low | Base-free conditions, but catalyst deactivation observed. |
Note: The data presented is compiled from various sources and direct comparison may be limited by differences in experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid in the replication and adaptation of these catalytic systems.
Protocol 1: Solid-State Suzuki–Miyaura Coupling of 9,10-Dibromoanthracene with Pd(OAc)₂/DavePhos[1]
This protocol describes a highly efficient, solvent-free method for the double arylation of 9,10-dibromoanthracene.
Materials:
-
9,10-dibromoanthracene
-
4-(Dimethylamino)phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Olefin additive (e.g., 1-octene)
-
Stainless-steel ball-milling jar and balls
Procedure:
-
To a stainless-steel ball-milling jar, add 9,10-dibromoanthracene (1.0 equiv), 4-(dimethylamino)phenylboronic acid (2.2 equiv), Pd(OAc)₂ (3 mol%), DavePhos (4.5 mol%), and K₃PO₄ (3.0 equiv).
-
Add a small amount of an olefin additive.
-
Add the stainless-steel balls to the jar.
-
The jar is then placed in a ball mill and agitated at a specified frequency for 1 hour.
-
After the reaction, the solid mixture is dissolved in a suitable organic solvent (e.g., dichloromethane).
-
The crude product is purified by precipitation from a solvent/anti-solvent system (e.g., CH₂Cl₂/MeOH) to afford the desired 9,10-diaryl-anthracene.
Protocol 2: Selective Mono-arylation of 9,10-Dibromoanthracene using a Palladacycle Catalyst[3][4]
This protocol allows for the selective synthesis of mono-arylated anthracene derivatives.
Materials:
-
9,10-dibromoanthracene
-
Aryl boronic acid (e.g., benzofuran-2-boronic acid)
-
Palladacycle IA
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a reaction vessel, add 9,10-dibromoanthracene (1.0 equiv), the aryl boronic acid (1.5 equiv), Palladacycle IA (0.5 mol%), and K₂CO₃ (2.0 equiv).
-
Add a solvent mixture of THF and water (e.g., 2.0 mL each).
-
The reaction mixture is stirred at 60 °C for 12 hours.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to isolate the mono-arylated product.
Mandatory Visualization
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
References
- 1. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02185J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Validating the Synthesis of 9-Anthracene Derivatives: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of 9-anthracene derivatives is pivotal for advancements in various fields, including the development of novel therapeutics, organic light-emitting diodes (OLEDs), and fluorescent probes.[1] Rigorous validation of the chemical structure and purity of these synthesized compounds is a critical step in the research and development pipeline. Spectroscopic techniques are indispensable tools for this purpose, each providing unique insights into the molecular architecture. This guide offers a comparative overview of common spectroscopic methods for validating the synthesis of 9-anthracene derivatives, complete with experimental protocols and data.
General Workflow for Spectroscopic Validation
The validation process typically follows a logical sequence of spectroscopic analyses to confirm the identity, purity, and electronic properties of the synthesized 9-anthracene derivative.
Caption: General workflow for the synthesis, purification, and spectroscopic validation of 9-anthracene derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds.[2] It provides detailed information about the carbon-hydrogen framework of the molecule.
Key Information Provided:
-
¹H NMR: Determines the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[3] For 9-anthracene derivatives, it is crucial for confirming the substitution pattern on the anthracene (B1667546) core and the structure of the substituent at the 9-position.[4]
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbons in the anthracene core can confirm the position of substitution.
Comparative ¹H and ¹³C NMR Data for Selected 9-Anthracene Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) - Characteristic Signals | ¹³C NMR (δ, ppm) - Characteristic Signals |
| 9-Bromoanthracene | CDCl₃ | 8.55 (s, 1H, H10), 8.03 (d, 2H), 7.65 (m, 4H), 7.52 (m, 2H) | 131.8, 130.9, 129.0, 128.7, 127.2, 125.4, 122.9 |
| 9-Anthraldehyde | CDCl₃ | 11.5 (s, 1H, CHO), 9.01 (s, 1H, H10), 8.12 (d, 2H), 7.75-7.55 (m, 6H) | 193.1, 138.2, 131.6, 130.5, 129.3, 128.9, 127.1, 125.0, 124.8 |
| 9-Methylanthracene | CDCl₃ | 8.29 (s, 1H, H10), 8.00 (d, 2H), 7.45 (m, 4H), 7.35 (m, 2H), 3.09 (s, 3H, CH₃) | 131.9, 131.6, 129.2, 126.5, 125.1, 124.9, 124.8, 14.7 |
| 9-Phenylanthracene | CDCl₃ | 8.50 (s, 1H, H10), 7.99 (d, 2H), 7.70-7.20 (m, 11H) | 137.9, 131.5, 131.2, 130.0, 128.4, 127.3, 126.9, 125.2, 125.1 |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 9-anthracene derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
-
Data Acquisition:
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the structure.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[8]
Key Information Provided:
-
Confirms the presence of specific functional groups introduced at the 9-position (e.g., C=O for aldehydes/ketones, C-O for ethers/esters, C≡N for nitriles).
-
Verifies the characteristic C-H and C=C stretching and bending vibrations of the anthracene aromatic core. The aromatic C-H out-of-plane bending patterns can sometimes give clues about the substitution pattern.
Comparative IR Data for Selected 9-Anthracene Derivatives
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| Anthracene | 3050-3080, 1625, 1450, 885, 730 | Aromatic C-H stretch, C=C stretch, C-H out-of-plane bend |
| 9-Anthraldehyde | 3050-3080, 2820, 2720, 1685 , 1620, 880 | Aromatic C-H, Aldehyde C-H, C=O stretch , Aromatic C=C, C-H bend |
| Anthracene-9-carboxylic acid | 3300-2500 (broad), 3050, 1680 , 1625, 1300, 930 | O-H stretch, Aromatic C-H, C=O stretch , Aromatic C=C, C-O stretch, O-H bend |
| 9-Nitroanthracene | 3050-3080, 1520 , 1340 , 1625, 880 | Aromatic C-H, Asymmetric NO₂ stretch , Symmetric NO₂ stretch , Aromatic C=C, C-H bend |
Note: Frequencies are approximate.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Solids):
-
KBr Pellet: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder.[9] Press the mixture in a hydraulic press to form a transparent pellet.[9][10]
-
Nujol Mull: Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) to create a paste. Spread the paste between two KBr or NaCl plates.[11]
-
-
Sample Preparation (Liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl, KBr) to form a thin film.[10]
-
Data Acquisition: Place the sample holder in the IR spectrometer and acquire the spectrum. A background spectrum of the KBr pellet or salt plates should be taken first.[12]
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups expected in the synthesized molecule.
UV-Visible and Fluorescence Spectroscopy
These techniques are essential for characterizing the photophysical properties of 9-anthracene derivatives, which are often synthesized for their fluorescent properties.
Key Information Provided:
-
UV-Vis Absorption Spectroscopy: Determines the wavelengths of light absorbed by the molecule (λ_max). The absorption spectrum is characteristic of the conjugated π-system of the anthracene core and is sensitive to substitution.[13][14][15]
-
Fluorescence Spectroscopy: Measures the emission spectrum of the molecule after excitation with UV or visible light. It provides information on the maximum emission wavelength (λ_em), fluorescence intensity, and fluorescence quantum yield (Φ_f), which is a measure of the efficiency of the fluorescence process.[16][17]
Comparative Photophysical Data for Selected 9-Anthracene Derivatives in Cyclohexane
| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) |
| Anthracene | 356, 375 | 380, 401, 425 | 0.27 |
| 9-Methylanthracene | 367, 386 | 390, 412, 436 | 0.33[18] |
| 9-Phenylanthracene | 370, 390 | 394, 416, 439 | 0.50 |
| 9,10-Diphenylanthracene | 374, 394 | 409, 432 | 0.90[18] |
Data compiled from various sources. Values can vary with solvent.
Experimental Protocol for UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the 9-anthracene derivative in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, dichloromethane) at a concentration of about 1x10⁻³ M.[18]
-
From the stock solution, prepare a dilute solution (e.g., 1x10⁻⁵ to 1x10⁻⁶ M) in a quartz cuvette. The absorbance should be below 0.1 at the λ_max to avoid inner filter effects.[18]
-
-
UV-Vis Absorption Measurement:
-
Fluorescence Emission Measurement:
-
Quantum Yield Determination (Relative Method):
-
Measure the absorbance and integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) or 9,10-diphenylanthracene).[18]
-
Calculate the quantum yield using the comparative method.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[21]
Key Information Provided:
-
Molecular Weight Confirmation: The most crucial information provided by MS is the molecular weight of the synthesized compound. The molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) should correspond to the calculated molecular weight of the target 9-anthracene derivative.[22]
-
Purity Assessment: The presence of unexpected peaks may indicate impurities or side products from the synthesis.
-
Fragmentation Pattern: The fragmentation pattern can provide additional structural information, confirming the presence of certain substructures within the molecule. For aromatic compounds like anthracene, the molecular ion peak is often very intense.[23]
Comparative Mass Spectrometry Data
| Compound | Formula | Calculated MW | Observed m/z (M⁺) |
| Anthracene | C₁₄H₁₀ | 178.23 | 178 |
| 9-Bromoanthracene | C₁₄H₉Br | 257.13 | 257/259 (isotope pattern) |
| 9-Anthraldehyde | C₁₅H₁₀O | 206.24 | 206 |
| 9-Phenylanthracene | C₂₀H₁₄ | 254.33 | 254 |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: The sample preparation method depends on the ionization technique used. For techniques like Electron Impact (EI) or Electrospray Ionization (ESI), a small amount of the sample is dissolved in a suitable volatile solvent.[24]
-
Ionization: The sample is introduced into the mass spectrometer and ionized. EI is common for non-polar, volatile compounds and often results in fragmentation.[21] ESI is a softer ionization technique suitable for a wider range of compounds and often shows the protonated molecular ion.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[22]
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[21]
-
Analysis: Locate the molecular ion peak and compare its m/z value with the calculated molecular weight of the target compound. Analyze any significant fragmentation peaks.
Illustrative Synthetic Pathway: Suzuki Coupling
A common method for synthesizing 9-aryl-anthracene derivatives is the Suzuki coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide.
Caption: A schematic of the Suzuki coupling reaction for synthesizing 9-aryl-anthracene derivatives.
By employing this comprehensive suite of spectroscopic techniques, researchers can confidently validate the synthesis of 9-anthracene derivatives, ensuring the structural integrity and purity of these valuable compounds for their intended applications.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. eng.uc.edu [eng.uc.edu]
- 12. jascoinc.com [jascoinc.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cooperation of σ–π and σ*–π* Conjugation in the UV/Vis and Fluorescence Spectra of 9,10-Disilylanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. Characterization of Green Fluorescent Protein by UV-Vis Spectroscopy - STEMart [ste-mart.com]
- 20. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 21. Mass Spectrometry [www2.chemistry.msu.edu]
- 22. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 23. m.youtube.com [m.youtube.com]
- 24. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Fluorescence Quantum Yield of Anthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescence quantum yields of various anthracene (B1667546) derivatives, supported by experimental data. Understanding the factors that influence the fluorescence quantum yield is critical for applications ranging from the development of fluorescent probes in biological imaging to the design of organic light-emitting diodes (OLEDs).
The Influence of Substitution on Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) of a molecule is a measure of its efficiency in converting absorbed light into emitted light. For anthracene and its derivatives, this property is highly sensitive to the nature and position of substituents on the aromatic core. Unsubstituted anthracene has a fluorescence quantum yield of about 30%, with the remainder of the absorbed energy being lost through processes like intersystem crossing to the triplet state.[1] However, strategic substitution can significantly enhance or diminish this quantum yield.
Substitution at the 9 and 10 positions of the anthracene core generally leads to a significant increase in the fluorescence quantum yield. This is exemplified by 9,10-diphenylanthracene (B110198) (DPA), which is a well-known highly fluorescent compound often used as a fluorescence standard. The phenyl groups at these positions cause steric hindrance that restricts the vibrational motions of the anthracene core, thereby reducing non-radiative decay pathways and enhancing fluorescence. In contrast, substitutions that introduce thiophene (B33073) groups have been shown to decrease the fluorescence quantum yield to less than 10%.[1]
The electronic nature of the substituents also plays a crucial role. Both electron-donating and electron-withdrawing groups can be used to tune the photophysical properties of anthracene.[1][2][3][4] For instance, the introduction of electron-withdrawing groups can influence the excited state energies.[2] The position of substitution is also a key factor, as it can affect the transition dipole moment of the molecule.[3][4]
Comparative Data of Anthracene Derivatives
The following table summarizes the fluorescence quantum yields and spectral properties of selected anthracene derivatives in various solvents. It is important to note that the solvent environment can significantly influence these parameters.
| Compound | Solvent | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) | Fluorescence Quantum Yield (Φf) |
| Anthracene | Cyclohexane (B81311) | 356, 375 | 381, 403, 427 | 0.27 - 0.36 |
| Anthracene | Ethanol | 357, 376 | 382, 404, 428 | 0.27 |
| 9-Methylanthracene | Cyclohexane | 366, 385 | 390, 413, 437 | - |
| 9-Methylanthracene | Ethanol | 366, 385 | 391, 414, 438 | - |
| 9,10-Diphenylanthracene | Cyclohexane | 373, 393 | 409, 432 | 0.86 - 1.0 |
| 9,10-Diphenylanthracene | Benzene | 376, 396 | 412, 435 | - |
| 9-Phenylanthracene | Cyclohexane | Not Specified | Not Specified | 0.51 |
| 1,4-Diphenylanthracene | Chloroform | 365 | Not Specified | 0.41 - 0.56 |
| 2-Phenylanthracene | Not Specified | Not Specified | Not Specified | - |
| 9-Ethylanthracene | Not Specified | Not Specified | Not Specified | - |
| 4-(10-phenylanthracen-9-yl)pyridine | Not Specified | Not Specified | Not Specified | High |
| 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | Not Specified | Not Specified | Not Specified | High |
| 4-(10-phenylanthracen-9-yl)benzonitrile | Not Specified | Not Specified | Not Specified | High |
Data compiled from multiple sources.[5][6] Note that some quantum yield values are reported as high without a specific numerical value.[1]
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The following is a detailed methodology for determining the relative fluorescence quantum yield of an anthracene derivative. This method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.
1. Materials and Instrumentation
-
Fluorometer: A spectrofluorometer capable of recording excitation and emission spectra.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Quartz Cuvettes: 1 cm path length.
-
Solvents: Spectroscopic grade (e.g., cyclohexane, ethanol).
-
Test Compound: The anthracene derivative of interest.
-
Reference Standard: A compound with a known quantum yield, such as quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φf = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φf ≈ 0.90).[5]
2. Procedure
-
Solution Preparation:
-
Prepare a stock solution of the test compound and the reference standard in the same solvent.
-
Prepare a series of dilutions of both the test compound and the standard. The concentrations should be adjusted to have absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.[5][7]
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the test compound and the standard at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each measurement to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test compound and the standard.
-
The slope of these plots (Grad) is proportional to the quantum yield.[5]
-
3. Calculation
The fluorescence quantum yield of the sample (Φf,sample) is calculated using the following equation:[5]
Φf,sample = Φf,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φf,std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if they are different).
Experimental Workflow
The following diagram illustrates the workflow for determining the relative fluorescence quantum yield.
Caption: Experimental workflow for determining relative fluorescence quantum yield.
This comprehensive guide provides a foundation for understanding and comparing the fluorescence quantum yields of anthracene derivatives. By following the detailed experimental protocol and utilizing the comparative data, researchers can make informed decisions in the selection and design of fluorescent molecules for their specific applications.
References
- 1. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 2. Theoretical investigation of the effects of various substituents on the large energy gap between triplet excited-states of anthracene - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04264K [pubs.rsc.org]
- 3. Substituent Effects on the Absorption and Fluorescence Properties of Anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Purity Analysis of 9-Chloroanthracene from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Impurities can lead to ambiguous experimental results, side reactions, and compromised product quality. This guide provides a comprehensive assessment of 9-chloroanthracene (B1582455) purity from three hypothetical major suppliers: Alpha Chemicals, Beta Fine Chemicals, and Gamma Scientific. The comparison is based on a series of rigorous analytical tests, with all supporting data and methodologies provided to aid in making an informed purchasing decision.
Summary of Purity Assessment
The purity of this compound from each supplier was determined using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and melting point analysis. The results are summarized in the table below.
| Supplier | HPLC Purity (%)[1] | GC-MS Purity (%)[2] | Melting Point (°C)[3][4] | Major Impurity (GC-MS) |
| Alpha Chemicals | 98.5 | 98.2 | 104-106 | Anthracene |
| Beta Fine Chemicals | 96.2 | 95.8 | 101-104 | 9,10-dichloroanthracene |
| Gamma Scientific | 99.1 | 99.0 | 105-106 | Unidentified trace impurities |
Experimental Workflow
The following diagram illustrates the systematic approach taken to assess the purity of this compound samples from each supplier.
References
An Electrochemical Comparison of 9-Chloroanthracene and Its Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the electrochemical properties of aromatic compounds is crucial for applications ranging from synthetic chemistry to designing novel therapeutic agents. This guide provides a comparative analysis of the electrochemical behavior of 9-chloroanthracene (B1582455) and its derivatives, supported by experimental data and detailed protocols.
The introduction of a chlorine atom at the 9-position of the anthracene (B1667546) core significantly influences its electronic properties and, consequently, its electrochemical behavior. This substitution, along with others on the anthracene scaffold, can tune the redox potentials, electron transfer kinetics, and reaction mechanisms. This guide summarizes key electrochemical parameters, details the experimental methodologies used to obtain this data, and visualizes the typical experimental workflow.
Comparative Electrochemical Data
The following table summarizes the key electrochemical data for this compound and a selection of its derivatives, as determined by cyclic voltammetry. These parameters provide insight into the ease of oxidation and reduction of these compounds.
| Compound | Oxidation Potential (Eox, V vs. Ag/Ag+) | Reduction Potential (Ered, V vs. Ag/Ag+) | Solvent | Supporting Electrolyte |
| This compound | Data not available in provided search results | -1.7, -1.9, -2.2[1] | 0.15 M CTAB/0.1 M TEAB | Not specified |
| Anthracene | Data not available in provided search results | -1.9, -2.2[1] | 0.15 M CTAB/0.1 M TEAB | Not specified |
| 9-Phenylanthracene | Data not available in provided search results | Data not available in provided search results | Acetonitrile | Not specified |
| 9,10-Dichloroanthracene | Data not available in provided search results | Data not available in provided search results | Acetonitrile | Not specified |
| 9,10-Dicyanoanthracene | Data not available in provided search results | Data not available in provided search results | Acetonitrile | Not specified |
| 9-Cyanoanthracene | Data not available in provided search results | Data not available in provided search results | Acetonitrile | Not specified |
| 9-Nitroanthracene | Data not available in provided search results | Data not available in provided search results | Acetonitrile | Not specified |
| 9,10-Diphenylanthracene | Data not available in provided search results | Data not available in provided search results | Acetonitrile | Not specified |
Note: The available search results provided specific reduction potentials for this compound and anthracene in a micellar solution. For other derivatives, while their electrochemical study is mentioned, specific potential values under comparable conditions were not found in the provided snippets. The study of these derivatives often focuses on electron transfer kinetics rather than reporting standard potentials.
Experimental Protocols
The following is a generalized experimental protocol for determining the electrochemical properties of anthracene derivatives using cyclic voltammetry, based on common practices in the field.
Cyclic Voltammetry (CV) Analysis
Objective: To determine the oxidation and reduction potentials of this compound and its derivatives.
Materials:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/Ag+ or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
Electrochemical cell
-
Potentiostat
-
Analyte solution (e.g., 1 mM of the anthracene derivative in a suitable solvent)
-
Supporting electrolyte solution (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) in the same solvent)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad to ensure a clean and smooth surface. Rinse thoroughly with deionized water and the solvent to be used in the experiment.
-
Cell Assembly: Assemble the three-electrode system in the electrochemical cell. The reference electrode tip should be placed close to the working electrode surface.
-
Solution Preparation: Prepare a solution of the anthracene derivative at a concentration of approximately 1 mM in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane, or dimethylformamide) containing 0.1 M of the supporting electrolyte.
-
Deoxygenation: Purge the solution with an inert gas (N2 or Ar) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements, particularly in the reductive scan. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential window to a range that is expected to encompass the redox events of the analyte. For anthracene derivatives, a range of +1.5 V to -2.5 V is a reasonable starting point.
-
Set the scan rate, typically starting at 100 mV/s.
-
Initiate the potential sweep. The potential is swept linearly from the initial potential to the vertex potential and then back to the final potential.
-
Record the resulting current as a function of the applied potential.
-
-
Data Analysis:
-
The resulting plot of current vs. potential is the cyclic voltammogram.
-
Determine the peak potentials for oxidation (Epa) and reduction (Epc).
-
The half-wave potential (E1/2), which is an approximation of the standard redox potential, can be calculated for reversible or quasi-reversible processes as (Epa + Epc) / 2.
-
Electrochemical Workflow and Data Analysis
The following diagram illustrates the general workflow for an electrochemical experiment and the subsequent data analysis to extract key parameters.
Caption: General workflow for electrochemical analysis.
Reaction Mechanism: Reduction of this compound
The electrochemical reduction of this compound typically proceeds via a dissociative electron transfer mechanism. The initial one-electron reduction leads to the formation of a radical anion, which is unstable and rapidly undergoes cleavage of the carbon-chlorine bond to yield an anthracene radical and a chloride ion. The anthracene radical can then be further reduced.
The following diagram illustrates this proposed reduction pathway.
Caption: Reduction pathway of this compound.
This guide provides a foundational understanding of the electrochemical behavior of this compound and its derivatives. For more in-depth analysis, researchers are encouraged to consult the primary literature and conduct experiments under consistent and well-defined conditions to enable accurate comparisons.
References
Navigating the Analytical Maze: A Comparative Guide to Haloanthracene Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of haloanthracenes is critical for environmental monitoring, toxicology studies, and ensuring the purity of pharmaceutical compounds. This guide provides an objective comparison of two powerful analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of haloanthracenes, supported by experimental data and detailed methodologies.
Performance Comparison of Analytical Methods
The choice between LC-MS/MS and GC-MS often depends on the specific analytical challenge at hand. LC-MS/MS is generally preferred for its high sensitivity and applicability to a wider range of compounds without the need for derivatization.[1] GC-MS, on the other hand, offers excellent chromatographic resolution for volatile and semi-volatile compounds.[2]
The following table summarizes key performance characteristics of LC-MS/MS and GC-MS methods based on validated analyses of anthracene (B1667546) derivatives. This data provides a foundation for selecting the most suitable method for haloanthracene quantification.
| Performance Metric | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS/MS) |
| Limit of Quantification (LOQ) | 0.025 mg kg⁻¹ to 1 mg kg⁻¹[3] | 0.87 - 2.09 pg m⁻³[2] |
| Linearity | Demonstrated over a wide concentration range[3][4] | Excellent linearity with R² > 0.99[5] |
| Precision (%RSD) | Repeatability: 0.5% to 11.6%[3] | Relative Standard Deviation (RSD): 2.6%[6] |
| Accuracy/Recovery (%) | 80% to 120%[3] | Average recoveries exceeding 75%[6] |
Note: The performance data presented is for hydroxyanthracene derivatives (LC-MS/MS) and various PAHs (GC-MS/MS), and is intended to be indicative of the performance expected for haloanthracene analysis. Actual performance may vary depending on the specific haloanthracene congener, sample matrix, and instrumentation.
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reliable analytical data. Below are generalized methodologies for the quantification of haloanthracenes using LC-MS/MS and GC-MS, based on established methods for related compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodology
This method is highly suitable for the analysis of haloanthracenes in various matrices, including environmental and biological samples.[1]
1. Sample Preparation:
-
Solid Samples (e.g., soil, tissue): Extraction is typically performed using an organic solvent such as acetonitrile (B52724) or methanol. The sample is homogenized with the solvent, followed by centrifugation or filtration to separate the solid matrix from the extract.[7]
-
Liquid Samples (e.g., water, plasma): Solid-phase extraction (SPE) is a common technique for sample clean-up and concentration.[8] Alternatively, a simple protein precipitation with a solvent like acetonitrile can be used for plasma samples.[4]
2. Chromatographic Separation:
-
Column: A reverse-phase C18 column is frequently used for the separation of anthracene derivatives.[4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol) is typically employed.[4]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly used.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each target haloanthracene are monitored.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Methodology
GC-MS is a powerful technique for the analysis of volatile and semi-volatile haloanthracenes.[10]
1. Sample Preparation:
-
Extraction: Soxhlet extraction or ultrasonic extraction with a suitable organic solvent (e.g., dichloromethane, hexane) is commonly used for solid samples.[7][11] For water samples, liquid-liquid extraction or SPE can be employed.[6]
-
Clean-up: The extract may require a clean-up step using techniques like column chromatography with silica (B1680970) or florisil (B1214189) to remove interfering compounds.[9]
-
Derivatization: While many haloanthracenes are amenable to direct GC-MS analysis, derivatization (e.g., silylation) may be necessary for compounds with active hydrogens to improve volatility and chromatographic peak shape.[1]
2. Chromatographic Separation:
-
Column: A fused silica capillary column with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.[10]
-
Carrier Gas: Helium is the most common carrier gas.[10]
-
Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points and interaction with the stationary phase.
3. Mass Spectrometric Detection:
-
Ionization: Electron ionization (EI) is the standard ionization technique.
-
Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[2][10] For complex matrices, tandem mass spectrometry (MS/MS) in MRM mode can provide superior selectivity.[2]
Workflow for Cross-Validation of Analytical Methods
The cross-validation of analytical methods is a critical process to ensure that different techniques produce comparable and reliable results.[12] A general workflow for this process is illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Determination of 16 Hydroxyanthracene Derivatives in Food Supplements Using LC-MS/MS: Method Development and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods in Environmental Chemistry Journal [amecj.com]
- 6. researchgate.net [researchgate.net]
- 7. env.go.jp [env.go.jp]
- 8. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 9-Chloroanthracene: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 9-Chloroanthracene is critical for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals. This compound is a halogenated aromatic hydrocarbon and must be managed as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects.[1][2][3]
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear the following PPE:
-
Chemical-resistant gloves (double gloving with nitrile gloves is recommended).[4]
-
Chemical splash goggles and a face shield.[1]
-
A fully buttoned lab coat.[4]
All handling and waste consolidation should occur within a certified chemical fume hood to minimize inhalation exposure.[5]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic process of segregation, collection, labeling, and storage before pickup by a certified hazardous waste handler.
1. Waste Segregation:
-
Crucially, never mix halogenated organic waste with non-halogenated organic waste. [5][6] Keeping these waste streams separate is essential for proper treatment and can significantly reduce disposal costs.[5]
-
This compound waste should be collected in a dedicated container for halogenated organic compounds.[6] These are often color-coded (e.g., green-labeled carboys) for easy identification.[6]
-
Do not mix this compound waste with other hazardous waste categories such as acids, bases, or oxidizers.[4]
2. Waste Collection:
-
Solid Waste: Collect solid this compound, contaminated consumables (e.g., gloves, weighing paper), and spill cleanup materials in a designated, leak-proof container.[3][5]
-
Liquid Waste: If this compound is in a solvent, collect it in a dedicated, sealed, and chemically compatible container intended for halogenated liquid waste.[4][5] Polyethylene containers are often recommended as halogenated solvents can produce acids that corrode metal.[4]
-
Contaminated Labware: Reusable labware should be decontaminated with a suitable solvent, and the resulting solvent rinse should be collected as halogenated liquid waste.
3. Container Labeling:
-
Label the hazardous waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.[5]
-
The label must clearly identify the contents, including "this compound" and any solvents present with their approximate percentages.[5]
-
Include the name of the principal investigator or generator and the accumulation start date.[5]
4. Waste Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[5]
-
The storage area must be a cool, dry, and well-ventilated space, away from sources of ignition, direct sunlight, and incompatible materials.[3][4]
-
Ensure the container is stored in secondary containment, such as a chemically resistant tub, to contain potential leaks.[5]
-
Do not overfill the container; leave at least 5-10% headspace to allow for vapor expansion.[5][7]
5. Arranging for Disposal:
-
Once the container is full or the accumulation time limit set by your institution is reached, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5]
-
Follow all institutional procedures for waste manifest and pickup. Disposal must be conducted through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3][8]
Quantitative Data Summary
While specific concentration limits for disposal are determined by the treatment facility and regulations, the key quantitative guideline for segregation is based on halogen content.
| Parameter | Guideline | Source |
| Halogenated Waste Stream | Must contain organic compounds with Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I). | [6] |
| Non-Halogenated Waste Stream | Proportion of halogenated compounds must be < 2%. | [7] |
| Container Headspace | Leave a minimum of 5-10% of the container volume empty. | [5][7] |
Disposal Workflow
The following diagram illustrates the standard workflow for the safe disposal of this compound waste from a laboratory setting.
Caption: Workflow for the safe segregation, accumulation, and disposal of this compound waste.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | C14H9Cl | CID 69744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. ethz.ch [ethz.ch]
- 8. echemi.com [echemi.com]
Essential Safety and Logistical Information for Handling 9-Chloroanthracene
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 9-Chloroanthracene is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to minimize risk and ensure a safe laboratory environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 716-53-0
-
Molecular Formula: C₁₄H₉Cl
Hazard Identification and GHS Classification
This compound is a hazardous substance that requires careful handling. The primary hazards are summarized in the table below.
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[2][3] |
| Germ Cell Mutagenicity | Category 2 | Warning | Suspected of causing genetic defects.[3][4] |
| Specific target organ toxicity (single exposure) | Category 3 | Warning | May cause respiratory irritation.[3][4] |
Physical and Chemical Properties:
-
Melting Point: 101 - 106 °C (213.8 - 222.8 °F).[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table outlines the required PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[3] |
| Skin | Chemical-resistant Gloves | Nitrile rubber gloves are recommended for protection against chlorinated solvents.[3] Given the lack of specific breakthrough time data for this compound, it is advisable to use gloves with a thickness of at least 5 mil and to change them frequently, especially after direct contact. For prolonged or high-exposure scenarios, consider using thicker gloves or double-gloving. Butyl rubber gloves are not recommended for use with halogenated solvents. |
| Body | Laboratory Coat | A fully buttoned lab coat is required. For tasks with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[3] If a fume hood is not available or for emergency situations, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter is necessary.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.
-
Preparation:
-
Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before starting work.
-
Put on all required personal protective equipment (PPE) as detailed in the table above.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.
-
Use a spatula or other appropriate tool for transferring the solid material. Avoid creating dust.
-
If dissolving in a solvent, add the solvent to the solid slowly to prevent splashing.
-
-
During Reaction/Use:
-
Keep the reaction vessel closed or covered as much as possible.
-
Maintain a clean and organized workspace.
-
Continuously monitor the experiment for any unexpected changes.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Carefully remove PPE, avoiding contact with the outer surfaces.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Incident | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[3][4] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[3][4] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3][4] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or Poison Control Center immediately.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. Sweep up the solid material and place it into a suitable, closed container for disposal. Avoid generating dust.[3] |
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.
-
Waste Segregation:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, paper towels, gloves), in a designated, labeled, and sealed hazardous waste container.
-
Collect any solutions containing this compound in a separate, labeled, and sealed hazardous waste container for halogenated organic solvents.
-
-
Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal Method:
-
The primary recommended disposal method for halogenated organic waste is incineration at a licensed hazardous waste disposal facility.[6] This ensures the complete destruction of the compound.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
